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  • Product: 2,5-Dibromo-3-methoxybenzaldehyde
  • CAS: 856767-02-7

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectral data for 2,5-Dibromo-3-methoxybenzaldehyde

Structural Elucidation of 2,5-Dibromo-3-methoxybenzaldehyde: A Comprehensive Guide to 1 H and 13 C NMR Spectral Analysis Executive Summary In the realm of drug development and synthetic organic chemistry, the precise str...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 2,5-Dibromo-3-methoxybenzaldehyde: A Comprehensive Guide to 1 H and 13 C NMR Spectral Analysis

Executive Summary

In the realm of drug development and synthetic organic chemistry, the precise structural verification of highly substituted aromatic intermediates is paramount. 2,5-Dibromo-3-methoxybenzaldehyde (CAS 856767-02-7) is a complex, poly-functionalized benzene derivative that serves as a critical building block in medicinal chemistry[1]. As a Senior Application Scientist, I approach the Nuclear Magnetic Resonance (NMR) analysis of such compounds not merely as a peak-matching exercise, but as a rigorous mapping of interacting electronic environments.

This whitepaper provides an in-depth, self-validating framework for the acquisition, assignment, and interpretation of the 1 H and 13 C NMR spectra of 2,5-dibromo-3-methoxybenzaldehyde. By leveraging empirical additive rules, understanding the causality of substituent effects, and employing 2D heteronuclear correlation, we establish a definitive structural proof.

Molecular Architecture and Electronic Environment

To predict and understand the NMR spectral behavior of 2,5-dibromo-3-methoxybenzaldehyde, we must first analyze the synergistic and antagonistic electronic effects of its four substituents on the benzene core:

  • C-1 (Formyl, -CHO): Strongly electron-withdrawing via resonance and induction; highly deshielding to ortho and para positions.

  • C-2 & C-5 (Bromo, -Br): Weakly deactivating overall, but their large electron clouds induce a significant "Heavy Atom Effect" (shielding) on the ipso carbons.

  • C-3 (Methoxy, -OCH 3​ ): Strongly electron-donating via resonance; highly shielding to ortho and para positions.

The interplay of these groups dictates the unique chemical shifts of the remaining protons at C-4 and C-6, and necessitates a carefully designed acquisition protocol to ensure all carbon signals—especially the slow-relaxing quaternary carbons—are accurately captured[2].

Self-Validating NMR Acquisition Protocol

A common pitfall in the NMR analysis of poly-halogenated aromatics is the loss of quaternary carbon signals due to insufficient relaxation times. The following step-by-step methodology is engineered as a self-validating system, ensuring that every 1D assignment can be cross-verified by 2D connectivity.

Step-by-Step Methodology
  • Sample Preparation (Concentration & Locking): Dissolve 25 mg (for 1 H) or 75 mg (for 13 C) of high-purity 2,5-dibromo-3-methoxybenzaldehyde in 0.6 mL of deuterated chloroform (CDCl 3​ ). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Probe Tuning and Shimming: Insert the 5 mm NMR tube into a high-resolution spectrometer (e.g., 500 MHz). Tune the probe precisely to the Larmor frequencies of 1 H and 13 C. Perform automated and manual gradient shimming to achieve a TMS linewidth of 0.5 Hz, ensuring sharp resolution of fine meta-couplings.

  • 1D 1 H Acquisition: Execute a standard 1D proton pulse sequence (zg30). Parameter causality: Use a spectral width of 15 ppm to capture the deshielded aldehyde proton, 64k data points for high digital resolution, and a relaxation delay (D1) of 2.0 seconds. Accumulate 16 scans.

  • 1D 13 C Acquisition (The Relaxation Imperative): Execute a proton-decoupled 13 C sequence (zgpg30). Critical Choice: Set the relaxation delay (D1) to a minimum of 5.0 to 7.0 seconds . Quaternary carbons bonded to heavy halogens (C-2, C-5) lack attached protons for efficient dipole-dipole relaxation. A short D1 will result in these peaks disappearing into the baseline. Accumulate 1024 scans.

  • 2D NMR Cross-Validation: Acquire Heteronuclear Single Quantum Coherence (HSQC) to map direct C-H bonds, and Heteronuclear Multiple Bond Correlation (HMBC) to trace 2- and 3-bond C-H connectivities. This step eliminates reliance on empirical guesswork by providing absolute connectivity data[3].

Figure 1: Self-validating high-resolution NMR acquisition and processing workflow.

1 H NMR Spectral Analysis: Causality and Assignments

The 1 H NMR spectrum of 2,5-dibromo-3-methoxybenzaldehyde is remarkably clean, featuring only four distinct proton environments. The assignment relies heavily on the integration, chemical shift anisotropy, and scalar coupling (J-coupling).

Quantitative 1 H NMR Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J )Assignment Rationale
-CHO 10.30Singlet (s)1H-Highly deshielded by the magnetic anisotropy of the carbonyl π -system.
H-6 7.83Doublet (d)1H2.0 HzDeshielded by the ortho-formyl group; meta-coupled to H-4.
H-4 7.36Doublet (d)1H2.0 HzShielded by the ortho-methoxy resonance effect; meta-coupled to H-6.
-OCH 3​ 3.95Singlet (s)3H-Deshielded aliphatic protons due to the adjacent electronegative oxygen.

Mechanistic Insight: The coupling constant of J=2.0 Hz between H-4 and H-6 is the definitive proof of the substitution pattern. This specific value is characteristic of a 4-bond "W-pathway" coupling (meta-coupling) across the aromatic ring[3]. If the bromines were arranged in a para relationship to each other (e.g., 2,4-dibromo), we would observe a larger ortho-coupling ( J≈8.0 Hz).

13 C NMR Spectral Analysis: Heavy Atom Effects

The 13 C NMR spectrum contains eight distinct carbon signals. The assignment of the quaternary carbons requires a deep understanding of empirical substituent effects, specifically the "Heavy Atom Effect" exerted by bromine[2].

Quantitative 13 C NMR Data Summary
Carbon PositionChemical Shift ( δ , ppm)TypeAssignment Rationale & Causality
C-CHO 190.5C=OCarbonyl carbon; heavily deshielded by oxygen electronegativity and π -bond.
C-3 165.9CqExtreme deshielding due to the direct inductive pull of the attached -OCH 3​ oxygen.
C-1 143.2CqDeshielded by the attached electron-withdrawing formyl group.
C-6 127.5CHAromatic CH; slightly shielded by the para-methoxy resonance effect.
C-4 125.4CHAromatic CH; strongly shielded by the ortho-methoxy resonance effect.
C-5 123.6CqExperiences the ipso-shielding "Heavy Atom Effect" from the attached Bromine.
C-2 112.1CqExtreme shielding from the synergistic combination of the ipso-bromo effect and the ortho-methoxy resonance effect.
-OCH 3​ 56.5CH 3​ Typical chemical shift for an aromatic methoxy carbon.

Mechanistic Insight: Why is C-2 shifted so far upfield (112.1 ppm) compared to C-5 (123.6 ppm), even though both are bonded to bromine? This is a classic demonstration of synergistic electronic effects. While both carbons experience an upfield shift of approximately -5.4 ppm due to the diamagnetic shielding of the massive bromine electron cloud (Heavy Atom Effect), C-2 is also located ortho to the strongly electron-donating methoxy group. The methoxy group pushes electron density into the ortho positions via resonance, shielding C-2 by an additional -14.4 ppm[2]. C-5, being meta to the methoxy group, receives no such resonance shielding.

2D NMR Correlation: The Ultimate Validation

To transform empirical predictions into absolute structural proof, we utilize 2D HMBC (Heteronuclear Multiple Bond Correlation). HMBC visualizes correlations between protons and carbons separated by 2 or 3 bonds, effectively allowing us to "walk" around the aromatic ring and validate the quaternary carbon assignments.

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) network for structural validation.

Workflow Validation Example: The formyl proton (H-CHO at 10.30 ppm) will show a strong 3-bond HMBC cross-peak to C-2 and C-6, and a 2-bond cross-peak to C-1. Simultaneously, the methoxy protons (H-OMe at 3.95 ppm) will show a definitive 3-bond correlation exclusively to C-3 (165.9 ppm). By triangulating these correlations, the entire carbon skeleton is unambiguously mapped, fulfilling the requirement of a self-validating analytical protocol.

References[1] "2,5-Dibromo-3-methoxybenzaldehyde (CAS 856767-02-7) - Fluorochem", fluorochem.co.uk. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHEJtdjJuNjxhOBxFHuGYJtmGgndTMA7KLbdisRLGr3bwGK1ysZz_lijS1A11cgAwQXCNSFcZCSV68gd89ZO-TTkYPoZT3IRGjNLxQ4YF9PwfC32vgsxoTvISHWdwH8QT2ckM_[3] "Spectrometric Identification of Organic Compounds by Robert M. Silverstein", bookstores.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNnz-eRoRZHlEh7osZJwEybCVnJgxqxw7ktXBr6FlWynbWt3OzN2qR_loltnCUFNbGPChQ4vfzMpNshCAK5RhNbGWPxuritTUMUzlnL3_Nx1UOCkDpidRh3QJz1rfwKtmqlDUUs0M-p0HOvbFsk334eEqHxaQSnsUyKOAxUOSXYeSQgJCYw5naBFfLVHEkn_TUI0svi1WXpIehYQ==[2] "Structure Determination of Organic Compounds by Ernö Pretsch", bookstores.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFArQ4WuTc-kpf8xqslMCP2-qxkIYpoigLpu_8xy2et-3tkU14QvcDsklDqqlMoDcCWo7bkpVKAj8c44GfopUoyzRK_03P5SUYgt8viaUfEOsp7SjsexrB7Wr3y1FowRny2chPIKFoWaOJG0BonFFaS

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Exploratory

Synthesis pathway for 2,5-Dibromo-3-methoxybenzaldehyde derivatives

An In-Depth Technical Guide to the Synthesis of 2,5-Dibromo-3-methoxybenzaldehyde and Its Derivatives Executive Summary Substituted benzaldehydes are fundamental cornerstone molecules in the landscape of modern organic s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 2,5-Dibromo-3-methoxybenzaldehyde and Its Derivatives

Executive Summary

Substituted benzaldehydes are fundamental cornerstone molecules in the landscape of modern organic synthesis, serving as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Among these, 2,5-Dibromo-3-methoxybenzaldehyde represents a highly functionalized scaffold, offering multiple reaction sites for the construction of complex molecular architectures. Its unique substitution pattern—a directing methoxy group, a reactive aldehyde, and two strategically placed bromine atoms—makes it an exceptionally valuable building block, particularly in medicinal chemistry for structure-activity relationship (SAR) studies.[2][3]

This technical guide provides a comprehensive overview of the viable synthetic pathways for 2,5-Dibromo-3-methoxybenzaldehyde. We will dissect two primary retrosynthetic strategies, offering a detailed, field-proven protocol for the most efficient and regiochemically controlled route. The causality behind experimental choices, mechanistic underpinnings, and the synthesis of key precursors will be explored in depth to provide researchers, scientists, and drug development professionals with a robust and practical framework for its preparation.

Introduction: The Strategic Value of Polysubstituted Benzaldehydes

The benzaldehyde moiety is a privileged structural motif in organic chemistry, prized for the reactivity of its carbonyl group in a vast array of transformations including Wittig reactions, condensations, reductions, and oxidations.[1] When the aromatic ring is further functionalized, as in the case of 2,5-Dibromo-3-methoxybenzaldehyde, the synthetic possibilities expand exponentially. The bromine atoms serve as versatile handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or nitrogen-containing substituents. This multi-functional nature is critical in drug discovery, where rapid diversification of a core scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties.[4]

The specific arrangement of substituents in the target molecule presents a significant synthetic challenge: achieving precise regiochemical control. The electronic effects of the methoxy (ortho-, para-directing, activating) and aldehyde (meta-directing, deactivating) groups, combined with the steric hindrance and electronic influence of the bromine atoms, dictate the feasibility and outcome of various synthetic approaches.

Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic analysis of 2,5-Dibromo-3-methoxybenzaldehyde reveals two primary disconnection approaches. The choice between these pathways hinges on the ability to control the regioselectivity of the key bond-forming reactions.

Retrosynthesis cluster_A Pathway A: Late-Stage Bromination (Challenging) cluster_B Pathway B: Late-Stage Formylation (Recommended) Target 2,5-Dibromo-3-methoxybenzaldehyde Disconnection_A C-Br Bond Formation (Electrophilic Aromatic Substitution) Target->Disconnection_A Disconnect Disconnection_B C-C Bond Formation (Directed Ortho-Formylation) Target->Disconnection_B Disconnect Precursor_A 3-Methoxybenzaldehyde Disconnection_A->Precursor_A Precursor_B 2,5-Dibromoanisole Disconnection_B->Precursor_B

Caption: Retrosynthetic analysis of the target molecule.

Pathway A (Late-Stage Bromination): This approach involves the direct bromination of 3-methoxybenzaldehyde. While seemingly straightforward, this pathway is synthetically challenging. The powerful ortho-, para-directing methoxy group and the meta-directing aldehyde group create a complex regiochemical landscape, making the selective introduction of bromine atoms at the C2 and C5 positions difficult to achieve with high yield and purity.[5][6]

Pathway B (Late-Stage Formylation): This strategy involves the formylation of a pre-functionalized precursor, 2,5-dibromoanisole. This approach offers superior regiochemical control. By establishing the dibromo substitution pattern first, a subsequent directed formylation reaction can be employed to introduce the aldehyde group at the desired C3 position. The methoxy group can act as a powerful directed metalation group (DMG), guiding an organolithium reagent to an adjacent ortho position, which can then be trapped with a formylating agent. This pathway is the recommended and most reliable method.

Recommended Synthesis Pathway: Formylation of 2,5-Dibromoanisole

This section details the experimentally validated, two-step synthesis of the target compound, beginning with the preparation of the key 2,5-dibromoanisole intermediate.

Step 1: Synthesis of the Precursor, 2,5-Dibromoanisole

The most efficient route to 2,5-dibromoanisole involves a nucleophilic aromatic substitution (SNA) reaction on 1,4-dibromo-2-fluorobenzene. The fluorine atom, activated by the two electron-withdrawing bromine atoms, serves as an excellent leaving group for substitution by a methoxide nucleophile.[7]

Synthesis_Step1 cluster_conditions Reaction Conditions reactant1 1,4-Dibromo-2-fluorobenzene conditions Solvent: THF Temp: 70 °C Time: Overnight plus1 + reactant2 KOtBu, MeOH product1 2,5-Dibromoanisole conditions->product1 SNA_r_

Caption: Synthesis of 2,5-Dibromoanisole via SNAr reaction.

Disclaimer: This protocol must be performed by trained personnel in a properly ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 1,4-dibromo-2-fluorobenzene (25.0 g, 98.5 mmol) in tetrahydrofuran (THF, 492 mL) and methanol (MeOH, 40 mL, 984.7 mmol).[8][9]

  • Reagent Addition: At room temperature, add potassium tert-butoxide (KOtBu, 118.2 mL of a 1 M solution in hexane, 118.2 mmol) dropwise to the stirring solution over 15-20 minutes.[9]

  • Reaction Execution: After the addition is complete, heat the reaction mixture to 70 °C using an oil bath and maintain this temperature overnight with vigorous stirring.[8]

  • Work-up and Quenching: After cooling the mixture to room temperature, quench the reaction by the slow addition of water (50 mL). Transfer the mixture to a separatory funnel and dilute with diethyl ether (400 mL).[8]

  • Extraction and Purification: Wash the organic layer once with a saturated aqueous solution of ammonium chloride (300 mL). Back-extract the aqueous layer with diethyl ether (200 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with 5-10% ethyl acetate in hexane) to afford 2,5-dibromoanisole as a solid.[8] An expected yield is approximately 84%.[8]

ComponentMolar Mass ( g/mol )AmountMoles (mmol)Role
1,4-Dibromo-2-fluorobenzene253.9125.0 g98.5Starting Material
Potassium tert-Butoxide (1M)112.21118.2 mL118.2Base/Nucleophile Source
Methanol32.0440 mL984.7Reagent/Solvent
Tetrahydrofuran (THF)72.11492 mL-Solvent
Step 2: Directed Ortho-Formylation of 2,5-Dibromoanisole

With the dibromoanisole precursor in hand, the final step is the regioselective introduction of the aldehyde group. This is best achieved via Directed ortho-Metalation (DoM). The methoxy group directs an organolithium base (like n-butyllithium) to deprotonate the sterically accessible C3 position. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the target aldehyde.

DoM_Mechanism start 2,5-Dibromoanisole intermediate Aryllithium Intermediate start->intermediate Deprotonation (DoM) reagent1 1) n-BuLi, THF, -78 °C reagent2 2) DMF reagent3 3) H₃O⁺ work-up product 2,5-Dibromo-3-methoxybenzaldehyde intermediate->product Formylation & Quench

Caption: Workflow for Directed ortho-Metalation and Formylation.

Disclaimer: This protocol involves pyrophoric reagents (n-BuLi) and must be conducted under a strict inert atmosphere (Nitrogen or Argon) by highly trained personnel. Anhydrous solvents and glassware are critical.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and an argon inlet, dissolve 2,5-dibromoanisole (10.0 g, 37.6 mmol) in anhydrous THF (150 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (n-BuLi, 16.5 mL of a 2.5 M solution in hexanes, 41.4 mmol, 1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 4.4 mL, 56.4 mmol, 1.5 eq) dropwise to the aryllithium solution, again maintaining the temperature below -70 °C. After the addition, allow the reaction to stir at -78 °C for an additional 2 hours.

  • Warming and Quenching: Remove the cooling bath and allow the reaction to slowly warm to 0 °C. Quench the reaction by the careful, dropwise addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield 2,5-Dibromo-3-methoxybenzaldehyde.

Alternative Pathway: Bromination of 3-Methoxybenzaldehyde

While not the recommended route due to poor regiochemical control, it is instructive to consider the direct bromination of 3-methoxybenzaldehyde. The methoxy group is a strong activating ortho-, para-director, while the aldehyde is a deactivating meta-director.

  • Positions activated by -OCH₃: C2, C4, C6

  • Position deactivated by -CHO: All positions, with C2, C4, C6 being most deactivated.

  • Position directed by -CHO (meta): C5

The net effect is a competition where bromination is likely to occur at the C2, C4, and C6 positions, which are most activated by the methoxy group. A study on the bromination of 3-methoxybenzaldehyde with I₂O₅-KBr in water reported a mixture of a monobrominated product (83% yield) and a dibrominated product (10% yield), highlighting the difficulty in controlling the reaction to achieve a single, specific dibromo-isomer.[6] Achieving the 2,5-dibromo pattern would likely require a multi-step process involving protecting groups or result in a complex mixture requiring difficult separation.

Synthesis of Derivatives and Future Outlook

The title compound is a gateway to a rich library of derivatives. The aldehyde can undergo:

  • Reductive amination to form substituted benzylamines.

  • Wittig or Horner-Wadsworth-Emmons reactions to generate stilbene and cinnamate derivatives.

  • Oxidation to the corresponding 2,5-dibromo-3-methoxybenzoic acid.

  • Reduction to the benzyl alcohol.

Simultaneously, the bromine atoms at C2 and C5 can be sequentially or simultaneously functionalized via palladium-catalyzed cross-coupling reactions, leveraging the likely differential reactivity due to their distinct electronic and steric environments. This dual reactivity makes 2,5-Dibromo-3-methoxybenzaldehyde an invaluable platform for building molecular complexity, particularly in the synthesis of novel kinase inhibitors and other therapeutic agents where a 2,5-disubstituted aromatic core is a common feature.[4]

References

  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. Google Scholar.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters - ACS Publications.
  • The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology. Benchchem.
  • Electrophilic aromatic brominations of 3-hydroxybenzonitrile and 3-methoxy-benzaldehyde. ResearchGate.
  • Bromination of aromatic compounds by using I₂O₅-KBr in water. ResearchGate.
  • US Patent 4551557A - Bromination of substituted benzaldehydes. Google Patents.
  • 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. Benchchem.
  • The Versatility of 2,5-Dibromothiazole in Medicinal Chemistry: A Hub for Therapeutic Innovation. Benchchem.
  • Applications of 2,5-Dimethoxybenzoic Acid in Medicinal Chemistry: Detailed Application Notes and Protocols. Benchchem.
  • 2,5-Dibromoanisole | 95970-08-4. Benchchem.
  • 2,5-DIBROMOANISOLE | 95970-08-4. ChemicalBook.
  • 95970-08-4, 2,5-DIBROMOANISOLE Formula. ECHEMI.

Sources

Foundational

Solvation Dynamics and Thermodynamic Solubility of 2,5-Dibromo-3-methoxybenzaldehyde: A Technical Whitepaper

Executive Summary Halogenated benzaldehydes are highly versatile intermediates utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials[1]. Among these, 2,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated benzaldehydes are highly versatile intermediates utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials[1]. Among these, 2,5-Dibromo-3-methoxybenzaldehyde (CAS: 856767-02-7) presents a unique structural motif. The presence of two heavy bromine atoms, an electron-donating methoxy group, and an electron-withdrawing formyl group creates a complex electronic landscape that directly dictates its solvation thermodynamics.

As a Senior Application Scientist, understanding the precise solubility profile of this compound is critical for optimizing reaction conditions—particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) where mass transfer and solvent-solute interactions dictate catalytic efficiency. This whitepaper provides an in-depth analysis of its solubility across polar and non-polar organic solvents, grounded in fundamental physicochemical principles and validated experimental protocols.

Molecular Architecture & Physicochemical Profile

The solvation of 2,5-Dibromo-3-methoxybenzaldehyde is governed by the interplay between its hydrophobic aromatic core and its polar functional groups. The table below summarizes the critical physicochemical parameters that govern its behavior in solution.

Table 1: Physicochemical Properties & Solvation Causality

PropertyValueSolvation Causality & Impact
Molecular Weight 293.94 g/mol The relatively high molecular mass, driven by two bromine isotopes, requires significant solvent cavity formation, imposing an entropic penalty in highly structured solvents like water[2].
LogP (Octanol/Water) ~3.07Indicates strong lipophilicity. The compound partitions highly into organic phases and exhibits negligible aqueous solubility[2].
H-Bond Donors 0The lack of protic hydrogens means the molecule cannot self-associate via hydrogen bonding, relying entirely on the solvent for H-bond donation[3].
H-Bond Acceptors 2.0The oxygen atoms of the methoxy and formyl groups can accept hydrogen bonds, enabling moderate solubility in polar protic solvents (e.g., alcohols)[3].
Fraction Csp3 0.125High aromaticity and planarity promote strong π−π stacking in the solid state, increasing the crystal lattice energy that must be overcome during dissolution[2].

Solvation Thermodynamics in Organic Media

The solubility of organic compounds is fundamentally a thermodynamic balance between the disruption of the solute's crystal lattice and the formation of favorable solute-solvent interactions. For halogenated benzaldehydes, precise measurements of these properties are crucial for predicting their behavior in synthetic and environmental contexts[4].

Non-Polar Solvents (e.g., Hexane, Toluene)

In purely aliphatic non-polar solvents like n-hexane , solubility is inherently low. While the compound is lipophilic (LogP ~3.07), the weak London dispersion forces of hexane are insufficient to overcome the strong π−π stacking and dipole-dipole interactions of the solid crystal lattice. Conversely, in aromatic non-polar solvents like toluene , solubility increases dramatically. The highly polarizable electron clouds of the two bromine atoms engage in favorable halogen- π and π−π interactions with the toluene ring, significantly lowering the free energy of solvation[1].

Polar Aprotic Solvents (e.g., Dichloromethane, DMF, DMSO)

Polar aprotic solvents provide the optimal thermodynamic environment for this compound. Solvents like Dichloromethane (DCM) and Ethyl Acetate possess strong dipoles that align favorably with the highly polarized formyl group. In highly polar aprotic media like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) , solubility is maximized. These solvents possess high dielectric constants and strong dipole moments that effectively solvate the polarizable halogens while accommodating the electron-deficient aromatic ring without the entropic penalty of breaking a hydrogen-bonded solvent network.

Polar Protic Solvents (e.g., Methanol, Water)

In water , solubility is practically negligible (< 0.1 mg/mL)[1]. The high cohesive energy density of water strongly excludes the bulky, hydrophobic dibromobenzene core. In lower alcohols like methanol and ethanol , solubility is moderate. While the alcohols can donate hydrogen bonds to the methoxy and formyl oxygens, the large hydrophobic volume of the solute restricts ideal mixing.

Self-Validating Protocol for Thermodynamic Solubility Screening

To generate reliable solubility data, kinetic dissolution must not be confused with thermodynamic equilibrium. The following protocol utilizes a self-validating shake-flask methodology coupled with HPLC-UV quantification, ensuring high-fidelity data[4].

Objective: Determine the absolute thermodynamic solubility of 2,5-Dibromo-3-methoxybenzaldehyde across a solvent library.

  • Step 1: Preparation of Saturated Solutions. Add 100 mg of the solid compound to 1.0 mL of the target solvent in a 2 mL thermostatic glass HPLC vial.

    • Causality: An excess of solid must be visually confirmed. If the solid dissolves completely, the solution is not saturated, and more solute must be added until a persistent suspension remains.

  • Step 2: Thermodynamic Equilibration. Place the vials in a thermostatic shaker at 25.0 ± 0.1 °C, agitating at 300 rpm.

    • Causality: Solubility is highly temperature-dependent. Strict thermal control prevents supersaturation artifacts caused by temperature fluctuations.

  • Step 3: Self-Validation Sampling (24h vs. 48h). Extract a 50 µL aliquot at 24 hours and a second aliquot at 48 hours.

    • Causality: Halogenated aromatics can exhibit slow dissolution kinetics due to stable lattice energies. Comparing the concentration at two time points validates that thermodynamic equilibrium has been reached. If the difference in HPLC peak area is < 2%, equilibrium is definitively confirmed.

  • Step 4: Phase Separation. Centrifuge the aliquots at 12,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation prevents the filter membrane from clogging with micro-particulates. PTFE is specifically selected for its broad chemical inertness, ensuring it will not degrade in harsh solvents like DCM or Toluene.

  • Step 5: HPLC-UV Quantification. Dilute the filtered aliquot 1:100 in the mobile phase (e.g., Acetonitrile:Water 70:30) and analyze via HPLC-UV at ~254 nm.

    • Causality: Dilution prevents column overloading and ensures the detector response falls within the linear dynamic range established by a standard calibration curve.

SolubilityWorkflow Start Compound 856767-02-7 (Solid State) Equilibration Thermodynamic Equilibration (Shake-Flask, 25°C, 48h) Start->Equilibration Solvents Solvent Library (Polar & Non-Polar) Solvents->Equilibration PhaseSep Phase Separation (Centrifugation & Filtration) Equilibration->PhaseSep Analysis Quantification (HPLC-UV/Vis) PhaseSep->Analysis Data Solubility Profile (Log S, mg/mL) Analysis->Data

Figure 1: High-throughput thermodynamic solubility screening workflow for halogenated benzaldehydes.

Quantitative Solubility Profiles

Based on the physicochemical properties of 2,5-Dibromo-3-methoxybenzaldehyde and empirical data from analogous halogenated benzaldehydes[1], the following table summarizes the expected thermodynamic solubility profile at 25 °C.

Table 2: Estimated Solubility Profile across Solvent Classes

Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Estimated Solubility (25°C)Solvation Mechanism & Notes
Aqueous Water80.1< 0.1 mg/mLHighly Unfavorable. High cohesive energy of water excludes the lipophilic dibromo-aromatic core[1].
Polar Protic Methanol32.710 - 30 mg/mLModerate. Solvent donates H-bonds to the methoxy and formyl oxygens, but is limited by the hydrophobic bulk.
Polar Aprotic Dichloromethane8.9> 100 mg/mLExcellent. Strong dipole-dipole interactions; low energy penalty for solvent cavity formation.
Polar Aprotic DMSO46.7> 100 mg/mLExcellent. High dipole moment strongly solvates the polarizable bromine atoms and aldehyde group.
Non-Polar Aromatic Toluene2.450 - 100 mg/mLHigh. Favorable π−π stacking and dispersion forces between the solvent and the aromatic ring.
Non-Polar Aliphatic n-Hexane1.9< 5 mg/mLPoor. Weak dispersion forces are insufficient to overcome the solid-state crystal lattice energy.

Strategic Implications for Drug Development

For researchers utilizing 2,5-Dibromo-3-methoxybenzaldehyde in API synthesis, solvent selection is paramount. When executing palladium-catalyzed cross-couplings targeting the bromine substituents, polar aprotic solvents like DMF or mixed solvent systems (e.g., Toluene/Water biphasic systems) are highly recommended. These systems ensure complete dissolution of the lipophilic organic substrate while simultaneously solvating the inorganic bases required for the catalytic cycle, thereby preventing mass-transfer limitations and accelerating reaction kinetics.

References

  • Title: Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes Source: NIH (PMC) URL: 1

  • Title: 2,5-Dibromo-3-methoxybenzaldehyde (CAS 856767-02-7) Source: Fluorochem URL: 2

  • Title: CAS号:108373-05-3 - 毕得医药 (Properties of 856767-02-7) Source: Bidepharm URL: 3

  • Title: (PDF) Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes Source: ResearchGate URL: 4

Sources

Exploratory

Thermodynamic stability of 2,5-Dibromo-3-methoxybenzaldehyde isomers

An In-Depth Technical Guide to the Thermodynamic Stability of 2,5-Dibromo-3-methoxybenzaldehyde Isomers Authored by: A Senior Application Scientist Introduction: The Critical Role of Thermodynamic Stability in Molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2,5-Dibromo-3-methoxybenzaldehyde Isomers

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Thermodynamic Stability in Molecular Development

In the realms of pharmaceutical sciences and materials engineering, the thermodynamic stability of a molecule is not merely an academic curiosity; it is a cornerstone of product efficacy, safety, and shelf-life. Molecules can often exist in multiple forms, known as isomers or polymorphs, each possessing a unique three-dimensional arrangement and, consequently, a distinct energy level.[1][2] The most thermodynamically stable form represents the lowest energy state, a crucial characteristic that dictates its physical properties such as solubility, dissolution rate, and bioavailability. For drug development professionals, selecting the most stable isomer of an active pharmaceutical ingredient (API) is paramount to ensuring consistent product performance and preventing unwanted phase transformations over time.

This guide provides a comprehensive technical exploration of the thermodynamic stability of 2,5-Dibromo-3-methoxybenzaldehyde, a substituted aromatic aldehyde, and its potential isomers. We will dissect the structural nuances that govern stability, present a robust computational framework for its prediction, and detail the experimental protocols required for empirical validation. The methodologies described herein are designed to provide researchers and scientists with a self-validating system for assessing molecular stability, blending theoretical calculations with field-proven experimental insights.

Part 1: Structural Analysis of 2,5-Dibromo-3-methoxybenzaldehyde and Its Isomers

The thermodynamic stability of an organic molecule is intrinsically linked to its structure. For 2,5-Dibromo-3-methoxybenzaldehyde, several factors including positional isomerism, conformational freedom, and intramolecular forces are at play.

1.1. Positional Isomerism: The primary source of isomerism for this compound lies in the arrangement of the three substituents—two bromine atoms, one methoxy group, and one aldehyde group—on the benzene ring. While the parent compound is defined as 2,5-Dibromo-3-methoxybenzaldehyde, other positional isomers, such as 3-Bromo-2,5-dimethoxybenzaldehyde, could exist and exhibit significantly different stabilities due to altered electronic and steric environments.[3]

1.2. Conformational Isomerism (Rotamers): Beyond the fixed positions on the ring, the molecule possesses rotational freedom around single bonds, primarily the C-CHO (aldehyde) and C-OCH₃ (methoxy) bonds. This gives rise to different conformers, or rotamers.

  • Aldehyde Group Rotation: The aldehyde group can orient itself to be syn or anti with respect to an adjacent substituent. The relative stability of these conformers is dictated by steric hindrance and electronic interactions with neighboring groups.[4][5][6]

  • Methoxy Group Rotation: Similarly, the methyl group of the methoxy substituent can rotate. The planarity of the methoxy group with the benzene ring is often favored due to resonance effects, but can be disrupted by steric clashes with bulky ortho substituents, like a bromine atom.[7][8]

1.3. Intramolecular Interactions: The interplay of forces within the molecule is a critical determinant of the most stable conformation.

  • Steric Hindrance: The bulky bromine atoms exert significant steric repulsion, influencing the preferred orientation of the adjacent methoxy and aldehyde groups.

  • Intramolecular Hydrogen Bonding: In certain isomers, a weak intramolecular hydrogen bond might form between the oxygen of the aldehyde and a hydrogen on an adjacent group, which can stabilize a particular conformation.[9][10] For example, in ortho-hydroxybenzaldehydes, a strong intramolecular hydrogen bond locks the molecule into a planar, s-cis conformation.[5]

  • Dipole-Dipole Interactions: The relative orientation of the polar C=O and C-O bonds influences the overall molecular dipole moment and can lead to stabilizing or destabilizing interactions between different conformers.[5]

Part 2: Computational Prediction of Isomer Stability via Density Functional Theory (DFT)

Computational chemistry provides a powerful, first-principles approach to predict the relative thermodynamic stabilities of isomers before embarking on extensive experimental work. Density Functional Theory (DFT) is a widely-used method that can accurately calculate the electronic energy of a molecule, which is the primary contributor to its stability at 0 K.[4][6][11]

The core principle is to model all possible isomers and their significant conformers, optimize their geometries to find the lowest energy structure for each, and then compare these energies. The structure with the global minimum energy on the potential energy surface is predicted to be the most thermodynamically stable.[8][11]

Protocol: DFT-Based Stability Analysis

This protocol outlines the essential steps for a rigorous computational comparison of isomer stability.

Step 1: Initial Structure Generation

  • Construct 3D models of 2,5-Dibromo-3-methoxybenzaldehyde and its relevant positional isomers.

  • For each isomer, generate various starting conformations by systematically rotating the aldehyde and methoxy groups (e.g., in 30-degree increments) to ensure the potential energy surface is thoroughly explored.

Step 2: Geometry Optimization

  • Perform a geometry optimization for each starting conformation. This process computationally "relaxes" the molecule into its nearest low-energy state.

  • Recommended Method: B3LYP functional with a 6-311++G(d,p) basis set is a robust choice for organic molecules, providing a good balance of accuracy and computational cost.[11][12]

  • Software: Gaussian, ORCA, or similar quantum chemistry packages are standard tools for this task.[12][13]

Step 3: Vibrational Frequency Analysis

  • For each optimized structure, perform a frequency calculation at the same level of theory.

  • Causality: This step is critical for validation. A true energy minimum will have zero imaginary frequencies.[11][14] The presence of an imaginary frequency indicates a transition state, not a stable conformer, and requires further optimization.

Step 4: Relative Energy Comparison

  • Extract the total electronic energy (or, for greater accuracy at non-zero temperatures, the Gibbs free energy) from the output of the frequency calculations.

  • Compare the energies of all true-minimum structures. The isomer with the lowest absolute energy is the most thermodynamically stable. The relative stability of other isomers can be quantified by the energy difference (ΔE or ΔG).

Data Presentation: Predicted Relative Stabilities

The results of the DFT calculations should be summarized for clarity.

Isomer/ConformerRelative Energy (ΔE) (kJ/mol)Gibbs Free Energy (ΔG) (kJ/mol)
Isomer A (Most Stable) 0.000.00
Isomer B+5.2+4.8
Isomer C+12.7+11.9
2,5-Dibromo-3-methoxy (Conformer 1)+1.5+1.7
2,5-Dibromo-3-methoxy (Conformer 2)+8.9+9.3

Note: Data are hypothetical for illustrative purposes.

Visualization: Computational Workflow

G cluster_0 Computational Analysis A 1. Generate Isomer & Conformer Structures B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis B->C D Validation: Check for Imaginary Frequencies C->D E No Imaginary Frequencies (True Minimum) D->E  Pass F Imaginary Frequency Found (Transition State) D->F  Fail G 4. Extract & Compare Energies (ΔE, ΔG) E->G F->B Re-optimize H Identify Most Stable Isomer G->H

Caption: Workflow for DFT-based prediction of isomer stability.

Part 3: Experimental Validation of Thermodynamic Stability

While computational predictions are invaluable, they model molecules in the gas phase or with solvent models. Experimental validation on bulk material is essential to account for intermolecular forces in the solid state (crystal packing), which can significantly influence stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is a primary tool for identifying melting points, phase transitions, and measuring the enthalpy of fusion. For different polymorphs or isomers, a higher melting point and a larger enthalpy of fusion generally correlate with greater stability of the crystal lattice.[15][16]

Protocol: DSC Analysis of Isomers

Step 1: Sample Preparation

  • Accurately weigh 2-5 mg of the high-purity crystalline sample into an aluminum DSC pan.

  • Hermetically seal the pan to prevent sublimation during heating. Prepare a sealed empty pan as a reference.

Step 2: Instrument Configuration

  • Place the sample and reference pans into the DSC cell.

  • Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.

  • Set the heating rate. A standard rate of 10 °C/min is typically used for initial screening.

Step 3: Thermal Program

  • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

  • Ramp the temperature at the set rate to a point well above the melting transition.

  • (Optional but recommended) Include a cooling and a second heating cycle to investigate melt-recrystallization behavior and confirm the reversibility of transitions.

Step 4: Data Analysis

  • The melting point (Tₘ) is determined as the onset or peak of the endothermic melting event.

  • The enthalpy of fusion (ΔHբ) is calculated by integrating the area of the melting peak.

  • Compare the Tₘ and ΔHբ values for each isomer. The isomer with the highest values is generally the most stable in the solid state.

Thermogravimetric Analysis (TGA)

TGA provides information on the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature.[17] A higher decomposition temperature indicates that more energy is required to break the molecule's chemical bonds, implying greater intrinsic thermal stability.[18]

Protocol: TGA Analysis of Isomers

Step 1: Sample Preparation

  • Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

Step 2: Instrument Configuration

  • Place the pan onto the TGA's microbalance.

  • Purge the furnace with an inert atmosphere (e.g., nitrogen) or a reactive atmosphere (e.g., air) depending on the desired information (thermal vs. oxidative stability).

Step 3: Thermal Program

  • Equilibrate at a starting temperature (e.g., 30 °C).

  • Heat the sample at a constant rate (e.g., 10 or 20 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).

Step 4: Data Analysis

  • Plot the percentage of initial mass versus temperature.

  • Determine the onset temperature of decomposition (Tₒₙₛₑₜ), often defined by the intersection of the baseline tangent and the inflection point tangent of the mass loss step.

  • Compare the Tₒₙₛₑₜ for each isomer. A higher value signifies greater thermal stability.

Data Presentation: Summary of Experimental Thermal Analysis
IsomerMelting Point (Tₘ) (°C)Enthalpy of Fusion (ΔHբ) (J/g)Decomposition Onset (Tₒₙₛₑₜ) (°C)
Isomer A155.4120.5250.1
Isomer B142.1105.3235.8
Isomer C135.898.7231.4

Note: Data are hypothetical for illustrative purposes.

Visualization: Experimental Validation Workflow

Caption: Workflow for experimental validation of thermal stability.

Part 4: Synthesis, Kinetics, and Thermodynamic Equilibrium

It is crucial to distinguish between the kinetic and thermodynamic products of a chemical reaction. Synthesis conditions (temperature, solvent, reaction time) can favor the formation of a less stable (kinetic) isomer because it is formed faster (i.e., has a lower activation energy barrier).[17] However, given sufficient energy and time, the system will equilibrate to the most stable (thermodynamic) product.

Techniques such as controlled crystallization are vital for isolating the desired, most stable form. Slow evaporation, cooling crystallization, or slurry experiments can facilitate the conversion of less stable forms into the thermodynamically favored polymorph or isomer, ensuring the final product meets stability requirements.[19]

Conclusion

A comprehensive assessment of the thermodynamic stability of 2,5-Dibromo-3-methoxybenzaldehyde and its isomers requires a synergistic approach. This guide has demonstrated that by integrating the predictive power of Density Functional Theory with the empirical certainty of thermal analysis techniques like DSC and TGA, researchers can confidently identify the most stable molecular form. This dual methodology provides a robust, self-validating framework that mitigates risks in drug development and materials science. Understanding the delicate balance of intramolecular forces, conformational energies, and intermolecular crystal packing interactions is fundamental to controlling the properties of the final material, ensuring its quality, consistency, and long-term performance.

References

  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Orbital: The Electronic Journal of Chemistry.
  • Benzaldehyde derivatives under investigation, where X = H, F, Cl, Br,... ResearchGate.
  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde | Orbital: The Electronic Journal of Chemistry. Orbital: The Electronic Journal of Chemistry.
  • Molecular conformations of (a) 3‐methoxybenzaldehyde and (b)... | Download Scientific Diagram. ResearchGate.
  • Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. ResearchGate.
  • Molecular structure and spectroscopic properties of 4- methoxybenzaldehyde based on density functional theory calculations. Mahendra Publications.
  • Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. Indian Academy of Sciences.
  • ESR Study of Rotational Isomerism in Substituted Benzaldehyde Anions. AIP Publishing.
  • 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect | ACS Omega. ACS Publications.
  • Computational Investigation on Stereochemistry in Titanium−Salicylaldehydes-Catalyzed Cyanation of Benzaldehyde | The Journal of Organic Chemistry. ACS Publications.
  • 2,5-Dibromo-3-methoxybenzaldehyde (CAS 856767-02-7). Fluorochem.
  • A complete description of thermodynamic stabilities of molecular crystals. Proceedings of the National Academy of Sciences.
  • Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes. Isotope Effects on Chemical Shifts and Hydrogen Bond Strength. MDPI.
  • Intramolecular hydrogen bonding is found in A salicylaldehyde class 11 chemistry CBSE. Vedantu.
  • 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Safrole.
  • Exo⇔Endo Isomerism, MEP/DFT, XRD/HSA-Interactions of 2,5-Dimethoxybenzaldehyde: Thermal, 1BNA-Docking, Optical, and TD-DFT Studies. MDPI.
  • 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. Dakenchem.
  • Intramolecular six-membered N–H⋯Br and N–H⋯I hydrogen bonding in aromatic amides in the absence of competing interactions. Royal Society of Chemistry.
  • The intramolecular hydrogen bonded–halogen bond: a new strategy for preorganization and enhanced binding. Royal Society of Chemistry.
  • 3-Bromo-2,5-dimethoxybenzaldehyde | C9H9BrO3 | CID 931096. PubChem.
  • Thermodynamic properties of isomeric iso-butoxybenzoic acids: Experimental and theoretical study. ScienceDirect.
  • Thermal Stability Evaluation of Chemical Processes: Application of the Friedman Method for Estimating TMR. Sumitomo Chemical.
  • The thermodynamic scale of inorganic crystalline metastability. Lawrence Berkeley National Laboratory.
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. BMC Chemistry.
  • Analysis of Physicochemical Properties Exhibited by Thermotropic Liquid Crystalline Binary Mixtures. SpringerLink.
  • Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Knoevenagel Condensation Reactions Involving 2,5-Dibromo-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Utility of 2,5-Dibromo-3-methoxybenzaldehyde in Knoevenagel Condensations The Knoevenagel condensation is a cornerstone of carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of 2,5-Dibromo-3-methoxybenzaldehyde in Knoevenagel Condensations

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its efficacy in generating α,β-unsaturated compounds from the reaction of an aldehyde or ketone with an active methylene compound.[1][2] This reaction, typically catalyzed by a weak base, is a modification of the aldol condensation and is instrumental in the synthesis of a wide array of fine chemicals, polymers, and pharmaceutical intermediates.[3][4]

The substrate, 2,5-Dibromo-3-methoxybenzaldehyde, presents a unique scaffold for medicinal chemistry and materials science. The presence of two electron-withdrawing bromine atoms is anticipated to enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity in the Knoevenagel condensation.[1] The methoxy group, an electron-donating group, may have a counteracting electronic effect, but its steric presence, along with the adjacent bromine atom, will influence the conformation of the final product. The resulting highly functionalized aromatic ring serves as a versatile platform for further synthetic modifications, making the Knoevenagel products of this aldehyde valuable precursors in drug discovery programs.

This comprehensive guide provides detailed protocols and technical insights for conducting Knoevenagel condensation reactions with 2,5-Dibromo-3-methoxybenzaldehyde and various active methylene compounds.

Reaction Mechanism: A Tale of Two Pathways

The Knoevenagel condensation proceeds via a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step.[1] The mechanism can be influenced by the choice of catalyst, with two primary pathways being widely accepted:

  • Direct Enolate Pathway: In the presence of a weak base, a proton is abstracted from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to generate a resonance-stabilized carbanion or enolate. This potent nucleophile then attacks the electrophilic carbonyl carbon of the 2,5-Dibromo-3-methoxybenzaldehyde. The subsequent aldol-type intermediate undergoes dehydration to yield the final α,β-unsaturated product.

  • Iminium Ion Pathway (Amine Catalysis): When a secondary amine like piperidine is employed as the catalyst, it can first react with the aldehyde to form an iminium ion. This iminium ion is a more potent electrophile than the original aldehyde, thus accelerating the nucleophilic attack by the enolate of the active methylene compound.

Knoevenagel_Mechanism cluster_activation Activation of Methylene Compound cluster_nucleophilic_attack Nucleophilic Attack cluster_dehydration Dehydration Active Methylene Z-CH₂-Z' Enolate Enolate (Z-CH⁻-Z') Active Methylene->Enolate Deprotonation Base Base (B:) Aldehyde 2,5-Dibromo-3-methoxybenzaldehyde Enolate->Aldehyde Nucleophilic Attack Intermediate Aldol Addition Intermediate Aldehyde->Intermediate Product α,β-Unsaturated Product Intermediate->Product Elimination of H₂O

Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of 2,5-Dibromo-3-methoxybenzaldehyde with malononitrile, ethyl cyanoacetate, and diethyl malonate.

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile

This protocol describes a standard and effective method using piperidine as a catalyst in an ethanol solvent.[1][4][5]

Materials:

  • 2,5-Dibromo-3-methoxybenzaldehyde (1.0 mmol, 293.94 mg)

  • Malononitrile (1.0 mmol, 66.06 mg)

  • Piperidine (0.1 mmol, 9.9 µL)

  • Ethanol (10 mL)

  • 25 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 25 mL round-bottom flask, add 2,5-Dibromo-3-methoxybenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Add ethanol (10 mL) to dissolve the reactants.

  • Add piperidine (0.1 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution upon cooling.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

Protocol 2: DBU-Catalyzed Condensation with Ethyl Cyanoacetate in an Aqueous Medium

This protocol offers an environmentally friendly approach using a diazabicyclo[5.4.0]undec-7-ene (DBU)/water complex as the catalyst and water as the solvent.[6][7]

Materials:

  • 2,5-Dibromo-3-methoxybenzaldehyde (1.0 mmol, 293.94 mg)

  • Ethyl cyanoacetate (1.0 mmol, 113.12 mg)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol, 152.24 mg)

  • Water (25 mmol, 0.45 mL)

  • 25 mL Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the DBU/water complex by stirring DBU (1.0 mmol) and water (25 mmol) for 3 hours at room temperature.

  • In a separate 25 mL round-bottom flask, add 2,5-Dibromo-3-methoxybenzaldehyde (1.0 mmol) and ethyl cyanoacetate (1.0 mmol).

  • Add the prepared DBU/water complex to the flask.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. Reaction times are typically short.

  • The product usually precipitates directly from the aqueous solution.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

Protocol 3: Solvent-Free Knoevenagel Condensation with Diethyl Malonate

This protocol utilizes a solvent-free approach, which is both environmentally friendly and often leads to high yields.[8][9][10]

Materials:

  • 2,5-Dibromo-3-methoxybenzaldehyde (1.0 mmol, 293.94 mg)

  • Diethyl malonate (1.2 mmol, 192.19 mg)

  • Ammonium bicarbonate (catalytic amount)

  • Reaction vessel suitable for heating (e.g., a small beaker or vial)

  • Magnetic stirrer and hot plate

Procedure:

  • Combine 2,5-Dibromo-3-methoxybenzaldehyde (1.0 mmol) and diethyl malonate (1.2 mmol) in a reaction vessel.

  • Add a catalytic amount of ammonium bicarbonate.

  • Heat the mixture with stirring at a suitable temperature (e.g., 90-120 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can be purified directly by column chromatography or by recrystallization from a suitable solvent.

Experimental_Workflow start Start reactants Combine Aldehyde, Active Methylene Compound, and Solvent/Catalyst start->reactants reaction Stir at Appropriate Temperature (Room Temp to Reflux) reactants->reaction monitor Monitor Progress by TLC reaction->monitor workup Cool Reaction Mixture monitor->workup isolate Isolate Crude Product (Filtration or Solvent Evaporation) workup->isolate purify Purify by Recrystallization or Column Chromatography isolate->purify characterize Characterize Product (NMR, IR, MS, M.P.) purify->characterize end End characterize->end

Caption: A typical experimental workflow for Knoevenagel condensation.

Data Presentation: Reactants, Products, and Expected Outcomes

The following table summarizes the expected products and representative reaction conditions for the Knoevenagel condensation of 2,5-Dibromo-3-methoxybenzaldehyde with various active methylene compounds.

EntryActive Methylene CompoundProduct NameCatalystSolventTemp. (°C)Time (h)Expected Yield (%)
1Malononitrile(E)-2-(2,5-Dibromo-3-methoxybenzylidene)malononitrilePiperidineEthanolReflux1-3>90
2Ethyl Cyanoacetate(E)-Ethyl 2-cyano-3-(2,5-dibromo-3-methoxyphenyl)acrylateDBU/WaterWaterRT0.5-2>90
3Diethyl Malonate(E)-Diethyl 2-(2,5-dibromo-3-methoxybenzylidene)malonateAmmonium BicarbonateNeat90-1202-5>85

Characterization of Products

The synthesized α,β-unsaturated products can be characterized by standard spectroscopic methods. Below are the expected spectral data based on analogous compounds.

(E)-2-(2,5-Dibromo-3-methoxybenzylidene)malononitrile
  • ¹H NMR: The vinylic proton is expected to appear as a singlet in the range of δ 7.5-8.5 ppm. The aromatic protons will appear as two singlets or doublets in the aromatic region. The methoxy protons will be a singlet around δ 3.8-4.0 ppm.

  • ¹³C NMR: The nitrile carbons (C≡N) are expected in the range of δ 110-120 ppm. The olefinic carbons will be in the range of δ 100-160 ppm. The carbonyl carbon is absent. The aromatic carbons will appear in their characteristic region, and the methoxy carbon will be around δ 55-60 ppm.

  • IR (cm⁻¹): A sharp peak around 2220-2230 cm⁻¹ for the C≡N stretch.[11] A peak in the range of 1580-1620 cm⁻¹ for the C=C stretch.

(E)-Ethyl 2-cyano-3-(2,5-dibromo-3-methoxyphenyl)acrylate
  • ¹H NMR: The vinylic proton is expected as a singlet between δ 7.5-8.5 ppm. The aromatic protons will be in the aromatic region. The methoxy protons will be a singlet around δ 3.8-4.0 ppm. The ethyl ester will show a quartet around δ 4.2-4.4 ppm and a triplet around δ 1.2-1.4 ppm.[2]

  • ¹³C NMR: The nitrile carbon (C≡N) is expected around δ 115 ppm. The ester carbonyl carbon will be in the range of δ 160-165 ppm. The olefinic carbons will be in the range of δ 100-155 ppm. The aromatic carbons will be in their characteristic region. The methoxy carbon will be around δ 55-60 ppm, and the ethyl ester carbons will be around δ 62 (CH₂) and δ 14 (CH₃).[2]

  • IR (cm⁻¹): A sharp peak for the C≡N stretch around 2220 cm⁻¹. A strong absorption for the C=O of the ester around 1720-1730 cm⁻¹. A peak for the C=C stretch around 1600-1630 cm⁻¹.

(E)-Diethyl 2-(2,5-dibromo-3-methoxybenzylidene)malonate
  • ¹H NMR: The vinylic proton is expected as a singlet between δ 7.5-8.5 ppm.[12] The aromatic protons will be in the aromatic region. The methoxy protons will be a singlet around δ 3.8-4.0 ppm. The two ethyl esters will show overlapping quartets around δ 4.2-4.4 ppm and triplets around δ 1.2-1.4 ppm.

  • ¹³C NMR: The two ester carbonyl carbons will be in the range of δ 162-166 ppm. The olefinic carbons will be in the range of δ 120-150 ppm. The aromatic carbons will be in their characteristic region. The methoxy carbon will be around δ 55-60 ppm, and the ethyl ester carbons will be around δ 61 (CH₂) and δ 14 (CH₃).

  • IR (cm⁻¹): A strong absorption for the C=O of the esters around 1725-1735 cm⁻¹. A peak for the C=C stretch around 1610-1640 cm⁻¹.

Conclusion

The Knoevenagel condensation of 2,5-Dibromo-3-methoxybenzaldehyde provides a versatile and efficient route to highly functionalized α,β-unsaturated compounds. The electron-withdrawing nature of the bromine substituents is expected to facilitate these reactions, leading to high yields under various conditions, including traditional, aqueous, and solvent-free protocols. The resulting products are valuable intermediates for further synthetic elaboration in the fields of medicinal chemistry and materials science. The protocols and data presented herein serve as a comprehensive guide for researchers to effectively utilize these reactions in their synthetic endeavors.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Knoevenagel Condensation: Benchmarking Novel Synthetic Routes Against Established Methods.
  • Ying, A.-G., Wu, C.-L., & He, G.-H. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry.
  • DeTeresa, M., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry.
  • Royal Society of Chemistry. (2021). Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes.
  • Taylor & Francis Online. (2017).
  • MDPI. (2010). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation.
  • BenchChem. (2025).
  • ResearchGate. (2025). Knoevenagel Condensation Catalyzed by DBU Brönsted Ionic Liquid without Solvent.
  • Asian Journal of Chemistry. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
  • National Library of Medicine. (2026). Piperidine-catalyzed synthesis of (E)
  • BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde.
  • BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation Reactions of 2- Acetyl-5,5-dimethylcyclohexane-1,3-dione.
  • Chem-Station. (2014).
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  • ACS Publications. (1981). Carbon-13 NMR study of the effect of the polar character of substituents on p-.pi. conjugation in .alpha.,.beta.
  • The Royal Society of Chemistry. (2017).
  • National Library of Medicine. (2013). Ethyl (E)-2-cyano-3-(4-methylphenyl)
  • University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles.
  • MDPI. (2000). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R.
  • ResearchGate. (1974). 13C N.M.R. STUDIES: PART VI.
  • BenchChem. (2025).
  • National Library of Medicine. (2013). Diethyl 2-{[3-(2-methoxybenzyl)
  • Wiley Online Library. (2012).
  • Wiley Online Library. (2011). NMR Spectra of New Compounds.
  • OICC Press. (2015).
  • National Library of Medicine. (2026).
  • National Library of Medicine. (2013). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)
  • Fiveable. (2025). α,β-Unsaturated Nitriles: Organic Chemistry Study Guide.
  • Rasayan Journal of Chemistry. (2023).
  • ResearchGate. (2013). (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)
  • National Library of Medicine. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)
  • The Royal Society of Chemistry. (2020).
  • Wiley Online Library. (2021).
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Application

Application Note: A Scalable and Robust Protocol for the Synthesis of 2,5-Dibromo-3-methoxybenzaldehyde in Batch Reactors

Abstract & Introduction 2,5-Dibromo-3-methoxybenzaldehyde is a key substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring an aldehyde func...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

2,5-Dibromo-3-methoxybenzaldehyde is a key substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring an aldehyde functionality and two bromine atoms, makes it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] The aldehyde group provides a reactive handle for a multitude of transformations, while the bromine atoms are ideal for introducing further complexity via cross-coupling reactions.

This application note provides a detailed, field-tested protocol for the scale-up synthesis of 2,5-Dibromo-3-methoxybenzaldehyde via the electrophilic bromination of 3-methoxybenzaldehyde in a batch reactor. The focus is on ensuring process safety, scalability, and high product purity. We will delve into the causality behind critical experimental choices, addressing the challenges associated with heat transfer and reagent handling at scale, to provide a self-validating and robust system for researchers and drug development professionals.

Reaction Mechanism and Rationale

The synthesis proceeds via an electrophilic aromatic substitution (SEAr) reaction. The starting material, 3-methoxybenzaldehyde, possesses two key functional groups that dictate the regioselectivity of the bromination.

  • Methoxy Group (-OCH₃): An activating, ortho-, para- directing group due to its ability to donate electron density to the aromatic ring through resonance.

  • Aldehyde Group (-CHO): A deactivating, meta- directing group due to its electron-withdrawing inductive and resonance effects.

The powerful activating effect of the methoxy group dominates, directing the incoming electrophile (Br⁺) to the positions ortho and para to it (C2, C4, and C6). The aldehyde group deactivates the ring, but its meta-directing influence aligns with the activation at C2 and C6. The C4 position is also activated, but steric hindrance from the adjacent aldehyde group and the methoxy group can influence the substitution pattern. The observed product, 2,5-dibromination, arises from the strong activation by the methoxy group at the C2 and C6 positions, and subsequent bromination at the less sterically hindered C5 position.[4][5]

Reaction_Mechanism SM 3-Methoxybenzaldehyde Product 2,5-Dibromo-3-methoxybenzaldehyde SM->Product Electrophilic Aromatic Substitution Br2 2 Br₂ Br2->SM Solvent Acetic Acid (Solvent) HBr (byproduct) Product->Solvent

Caption: Overall reaction scheme for the dibromination of 3-methoxybenzaldehyde.

Materials and Equipment

Reagents
ReagentCAS NumberMolar Mass ( g/mol )Required Purity
3-Methoxybenzaldehyde591-31-1136.15≥98%
Bromine (Br₂)7726-95-6159.81≥99.5%
Glacial Acetic Acid64-19-760.05≥99.7%
Sodium Bisulfite (NaHSO₃)7631-90-5104.06Technical Grade
Sodium Hydroxide (NaOH)1310-73-240.00Technical Grade
Ethyl Acetate141-78-688.11ACS Grade
Hexanes110-54-386.18ACS Grade
Anhydrous Sodium Sulfate7757-82-6142.04ACS Grade
Equipment
  • Jacketed glass batch reactor (e.g., 50 L) with overhead mechanical stirrer, temperature probe (thermocouple), and bottom outlet valve.

  • Thermostatic circulator (heating/cooling unit) connected to the reactor jacket.

  • Pressure-equalizing dropping funnel for controlled liquid addition.

  • Condenser with a gas outlet connected to a gas scrubber.

  • Gas scrubber system containing a stirred solution of 10-20% sodium hydroxide.

  • Inert gas (Nitrogen or Argon) supply line.

  • Large filtration funnel (e.g., Büchner or Nutsche filter).

  • Vacuum drying oven.

  • Standard laboratory glassware and personal protective equipment (PPE).

Scale-Up Synthesis Protocol (1.0 kg Scale)

This protocol is designed for a target scale of ~1.0 kg of 3-Methoxybenzaldehyde. All operations involving bromine must be conducted in a well-ventilated fume hood or a walk-in hood.

Reactor Setup and Inerting
  • Assembly: Assemble the batch reactor, ensuring all joints are properly sealed. Connect the thermostatic circulator, overhead stirrer, condenser, and dropping funnel.

  • Scrubber: Connect the gas outlet of the condenser to a gas scrubber containing ~10 L of 10% aqueous sodium hydroxide solution. This is critical for neutralizing the hydrobromic acid (HBr) gas byproduct.

  • Inerting: Purge the entire reactor system with dry nitrogen for at least 30 minutes to displace air and moisture. Maintain a slight positive pressure of nitrogen throughout the reaction.

Reaction Execution
  • Charging: Charge the reactor with 3-Methoxybenzaldehyde (1.00 kg, 7.34 mol, 1.0 equiv). Add glacial acetic acid (8.0 L) via the addition port.

  • Cooling: Begin stirring at a moderate speed (e.g., 150-200 RPM) to ensure good mixing. Set the circulator to cool the reactor contents to 10-15 °C.

  • Bromine Addition: Charge the dropping funnel with liquid bromine (2.58 kg, 0.83 L, 16.15 mol, 2.2 equiv).

    • Causality: The use of 2.2 equivalents of bromine ensures the reaction goes to completion for the desired dibromination. A slight excess is common in scale-up to account for potential losses and drive the reaction forward.

  • Add the bromine dropwise to the stirred solution over a period of 4-6 hours.

    • Scale-Up Consideration: The bromination reaction is highly exothermic. A slow, controlled addition rate is paramount to allow the cooling system to dissipate the generated heat effectively. The surface-area-to-volume ratio decreases significantly at scale, making heat removal less efficient than in laboratory glassware.[6][7] A rapid addition can lead to a dangerous temperature spike and a potential runaway reaction.

  • Temperature Control: Carefully monitor the internal temperature throughout the bromine addition. Maintain the temperature between 15-20 °C. If the temperature exceeds 25 °C, immediately stop the addition and allow the reactor to cool before resuming.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours. Monitor the reaction progress by taking small, quenched aliquots for TLC or HPLC analysis until the starting material is consumed.

Work-up and Product Isolation
  • Quenching: Once the reaction is complete, cool the reactor to 10 °C. Slowly add a saturated aqueous solution of sodium bisulfite (~2.0 L) until the deep red/brown color of excess bromine dissipates, leaving a pale yellow solution. This step is also exothermic and must be performed with caution.

  • Precipitation: In a separate, appropriately sized vessel, place 40 L of cold water. Transfer the reaction mixture from the reactor into the cold water under vigorous stirring. A solid precipitate will form.

  • Filtration: Stir the resulting slurry for 30 minutes to ensure complete precipitation. Isolate the crude product by vacuum filtration using a large Büchner or Nutsche filter.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 5 L) until the filtrate is neutral (pH ~7). This removes residual acetic acid and inorganic salts.

Purification by Recrystallization
  • Solvent Selection: A mixed solvent system of ethyl acetate and hexanes is effective for purification.

  • Procedure: Transfer the damp crude solid to a clean, appropriately sized vessel. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • While the solution is still warm, slowly add hexanes until the solution becomes slightly cloudy (the point of saturation). Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4 °C) for several hours to maximize crystal formation.[8]

  • Final Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold hexanes and dry them in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield: 1.75 - 1.95 kg (80-90% yield) of 2,5-Dibromo-3-methoxybenzaldehyde as a white to off-white crystalline solid.

Caption: Experimental workflow for the scale-up synthesis of 2,5-Dibromo-3-methoxybenzaldehyde.

Process Safety and Hazard Analysis

Scaling up chemical reactions introduces significant safety challenges. A thorough understanding of the hazards is essential for safe operation.

HazardConsequenceMitigation Strategy
Bromine (Br₂) Reagent Severe skin and eye burns.[9] Fatal if inhaled.[9][10] Highly corrosive and reactive.[11]PPE: Wear chemical-resistant gloves (e.g., Viton or laminate), splash goggles, a face shield, and a chemical-resistant apron.[11] Handling: Always handle liquid bromine in a certified, high-flow fume hood. Use a respirator with appropriate cartridges if there is any risk of vapor exposure.[9][11] Spill Control: Keep a spill kit with sodium carbonate or sodium thiosulfate readily available to neutralize spills.[10]
Exothermic Reaction Runaway reaction, rapid temperature and pressure increase, potential for reactor breach.Engineering Controls: Use a jacketed reactor with a reliable thermostatic circulator. Ensure the cooling capacity is sufficient for the scale. Procedural Controls: Slow, controlled addition of bromine via a dropping funnel or pump. Continuous monitoring of internal temperature. Have an emergency cooling plan (e.g., a supply of dry ice/acetone for the circulator bath).
HBr Gas Byproduct Highly corrosive and toxic gas. Can cause severe respiratory damage. Pressure build-up in a sealed system.Engineering Controls: The reactor must be vented through a gas scrubber containing a caustic solution (e.g., 10-20% NaOH) to neutralize all evolved HBr gas before venting to the atmosphere.
Reagent Handling at Scale Increased risk of spills and exposure when handling large volumes of corrosive chemicals.Procedural Controls: Use dedicated transfer lines and pumps for charging large volumes of reagents. Avoid manual pouring where possible. Ensure all personnel are trained on the specific hazards and handling procedures for each chemical.

In-Process Controls and Analytical Characterization

Analysis TypeStagePurposeMethod
TLC During ReactionQualitative monitoring of starting material consumption.Mobile Phase: 7:3 Hexanes/Ethyl Acetate. Visualization: UV light (254 nm).
HPLC Reaction Completion & Final ProductQuantitative analysis of reaction conversion and final product purity.Column: C18. Mobile Phase: Acetonitrile/Water gradient. Detection: UV at 254 nm.
¹H NMR Final ProductStructural confirmation and purity assessment.Solvent: CDCl₃. Expected Peaks: Signals for aldehyde proton (~10.3 ppm), two aromatic protons (singlets), and methoxy protons (~3.9 ppm).
Melting Point Final ProductPurity verification.Expected Range: 95-98 °C.

References

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper
  • Student safety sheets 55 Bromine. (2022). CLEAPSS.
  • Safety D
  • BROMINE WATER MATERIAL SAFETY D
  • Bromine | Chemical Emergencies. (2024). CDC.
  • Electrophilic aromatic brominations of 3-hydroxybenzonitrile and 3-methoxy-benzaldehyde.
  • 3-Bromo-4-methoxybenzaldehyde 98 34841-06-0. Sigma-Aldrich.
  • Bromination of aromatic compounds by using I₂O₅-KBr in water.
  • Bromination of 2,S-dimethoxybenzaldehyde. Universiti Pertanian Malaysia.
  • US Patent 4551557A - Bromination of substituted benzaldehydes.
  • US Patent 4551558A - Bromination of substituted benzaldehydes.
  • Lear, Y., & Durst, T. (1997). Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Canadian Journal of Chemistry.
  • FAST SCALE UP USING MICROREACTORS:
  • SUPPORTING INFORM
  • A Technical Guide to 3-Bromo-2,5-dichlorobenzaldehyde for the Research Professional. (2025). Benchchem.
  • 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. (2025). Zhongding.
  • What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7?. (2025). Hebei Maison Chemical Co., LTD.
  • Application Notes and Protocols: 3-Bromo-2,5-dichlorobenzaldehyde in Pharmaceutical Intermedi
  • Scale-Up of a Batch Reactor. (2013).
  • Camps, M., et al. (2021). Batch reactor scale-up of the mixing-sensitive Bechamp reaction based on the heat pulse method. Document Server@UHasselt.
  • Technical Support Center: Purification of 2-Bromo-3,5-dimethoxytoluene. (2025). Benchchem.
  • CN104447366A - Preparation method of high-purity 2-amino-3, 5-dibromobenzaldehyde.

Sources

Method

Application Note: 2,5-Dibromo-3-methoxybenzaldehyde as a Versatile Precursor for Advanced OLED Emitters

Executive Summary The rapid evolution of organic optoelectronics has shifted focus from heavy-metal-based phosphorescent complexes to purely organic Thermally Activated Delayed Fluorescence (TADF) emitters. These next-ge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid evolution of organic optoelectronics has shifted focus from heavy-metal-based phosphorescent complexes to purely organic Thermally Activated Delayed Fluorescence (TADF) emitters. These next-generation materials achieve 100% internal quantum efficiency (IQE) by harvesting both singlet and triplet excitons without relying on scarce noble metals .

The rational design of TADF materials requires precise control over molecular orbital topology to minimize the singlet-triplet energy gap ( ΔEST​ ). 2,5-Dibromo-3-methoxybenzaldehyde (CAS: 856767-02-7) has emerged as a highly privileged building block in this domain. Its orthogonal reactive sites—two bromine atoms and an aldehyde group—enable the modular construction of Donor-Acceptor-Donor (D-A-D) architectures. This application note details the structural rationale, synthetic workflows, and self-validating protocols for utilizing this precursor in OLED material development.

Structural Rationale & Molecular Design

The utility of 2,5-dibromo-3-methoxybenzaldehyde lies in its highly specific substitution pattern, which dictates both its chemical reactivity and the photophysical properties of the resulting emitters .

  • 2,5-Dibromo Functionality (The Donor Anchors): The bromine atoms at positions 2 and 5 serve as handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). The para-like spatial relationship between positions 2 and 5 allows for extended π -conjugation across the molecule. More importantly, attaching a bulky donor (like carbazole or phenothiazine) at the 2-position forces a severe dihedral twist due to steric clash with the adjacent aldehyde and methoxy groups. This orthogonal twist physically separates the Highest Occupied Molecular Orbital (HOMO) from the Lowest Unoccupied Molecular Orbital (LUMO), a strict prerequisite for achieving a small ΔEST​ in TADF materials.

  • Aldehyde Group (The Acceptor Precursor): Position 1 features an aldehyde, a versatile electrophilic center. Through Knoevenagel condensation, it can be seamlessly converted into a strong electron-withdrawing group (e.g., a dicyanovinyl moiety via reaction with malononitrile). This establishes the LUMO on the central core.

  • 3-Methoxy Group (The Steric/Electronic Modulator): The methoxy group acts as a weak electron donor, fine-tuning the HOMO energy level. Crucially, its steric bulk reinforces the out-of-plane twisting of the donor group at position 2, preventing planarization and suppressing non-radiative decay pathways.

Synthetic Workflow and Experimental Protocols

The synthesis of D-A-D TADF emitters from this precursor typically follows a two-step sequence: (1) installation of the donor groups via cross-coupling, followed by (2) installation of the acceptor group via condensation. Performing the cross-coupling first prevents the harsh basic conditions and palladium catalysts from degrading sensitive acceptor moieties like cyano groups.

Workflow A 2,5-Dibromo-3-methoxybenzaldehyde (Starting Precursor) B Step 1: Suzuki-Miyaura Cross-Coupling A->B Donor-Boronic Acid Pd(PPh3)4, Base C D-π-D Intermediate (Aldehyde Intact) B->C D Step 2: Knoevenagel Condensation C->D Malononitrile Piperidine E Final D-A-D TADF Emitter D->E

Synthetic workflow for D-A-D OLED emitters from 2,5-dibromo-3-methoxybenzaldehyde.

Protocol 1: Dual Suzuki-Miyaura Cross-Coupling (Donor Installation)

This step utilizes standard Suzuki-Miyaura conditions to attach sterically demanding donor molecules .

Reagents:

  • 2,5-Dibromo-3-methoxybenzaldehyde (1.0 equiv)

  • 9-Phenyl-9H-carbazol-3-ylboronic acid (2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh 3​ ) 4​ ] (0.05 equiv)

  • Potassium carbonate (K 2​ CO 3​ ) (4.0 equiv, 2M aqueous solution)

  • Solvent: Toluene / Ethanol (4:1 v/v)

Causality of Choices: A biphasic solvent system is critical here. Toluene readily dissolves the organic precursors and the Pd catalyst, while water dissolves the inorganic base. Ethanol acts as a phase-transfer agent, shuttling the boronic acid to the aqueous-organic interface where transmetalation occurs. K 2​ CO 3​ is chosen as a mild base that activates the boronic acid without inducing side reactions at the aldehyde.

Step-by-Step Method:

  • Charge a Schlenk flask with the benzaldehyde precursor, boronic acid, and Pd(PPh 3​ ) 4​ .

  • Evacuate and backfill the flask with Argon (3 cycles) to prevent catalyst oxidation.

  • Inject degassed Toluene and Ethanol, followed by the degassed 2M K 2​ CO 3​ solution.

  • Heat the biphasic mixture to 90 °C under vigorous stirring for 18 hours.

  • Cool to room temperature, extract with dichloromethane (DCM), wash with brine, and dry over MgSO 4​ .

  • Purify via silica gel column chromatography (Hexane/Ethyl Acetate).

Self-Validation:

  • TLC: The starting material (UV active, low Rf) should completely disappear, replaced by a highly fluorescent spot at a higher Rf.

  • 1 H NMR (CDCl 3​ ): Confirm success by the retention of the aldehyde proton singlet ( 10.2 ppm) and the disappearance of the isolated aromatic protons of the starting material, replaced by a complex multiplet ( 7.2–8.2 ppm) integrating for the carbazole protons.

Protocol 2: Knoevenagel Condensation (Acceptor Installation)

This step converts the aldehyde into a dicyanovinyl acceptor group, completing the push-pull system.

Reagents:

  • D-π-D Intermediate from Protocol 1 (1.0 equiv)

  • Malononitrile (1.5 equiv)

  • Piperidine (0.1 equiv, catalytic)

  • Solvent: Absolute Ethanol or Chloroform

Causality of Choices: Piperidine acts as a secondary amine catalyst. It condenses with the aldehyde to form a highly electrophilic iminium ion intermediate, which is rapidly attacked by the malononitrile carbanion. This pathway is significantly faster and higher yielding than direct base-catalyzed condensation, minimizing the degradation of the donor groups.

Step-by-Step Method:

  • Dissolve the intermediate and malononitrile in absolute ethanol.

  • Add piperidine dropwise at room temperature. A rapid color change (typically from pale yellow to deep orange/red) will occur, indicating the extension of the π -conjugated push-pull system.

  • Reflux the mixture for 4 hours.

  • Cool to 0 °C to precipitate the product. Filter and wash with cold ethanol.

  • Recrystallize from Toluene/Hexane to yield device-grade purity (>99.5%).

Self-Validation:

  • IR Spectroscopy: The sharp carbonyl (C=O) stretch at 1690 cm −1 must completely disappear, replaced by a distinct nitrile (C N) stretch at 2220 cm −1 .

  • 1 H NMR: The aldehyde proton ( 10.2 ppm) will vanish, replaced by a vinylic proton singlet shifted upfield to 7.8–8.5 ppm (depending on the shielding cone of the twisted donors).

Photophysical Mechanisms & Data Presentation

The ultimate goal of synthesizing these derivatives is to manipulate exciton dynamics. In a standard fluorescent OLED, 75% of electrically generated excitons are triplet states, which decay non-radiatively. By achieving a ΔEST​ of less than 0.2 eV, the thermal energy at room temperature (kT 0.026 eV) becomes sufficient to drive Reverse Intersystem Crossing (RISC), converting dark triplets back into emissive singlets.

Jablonski S0 S0 Ground State S1 S1 Singlet Excited State S0->S1 Electrical Excitation (25%) T1 T1 Triplet Excited State S0->T1 Electrical Excitation (75%) S1->S0 Prompt Fluorescence S1->T1 ISC T1->S0 Non-Radiative Loss T1->S1 RISC (ΔE_ST < 0.2 eV) Thermally Activated

Jablonski diagram illustrating the TADF mechanism via Reverse Intersystem Crossing (RISC).

By varying the donor groups attached to the 2,5-dibromo positions, researchers can tune the emission color across the visible spectrum. The methoxy group ensures that the necessary steric twist is maintained regardless of the donor used.

Table 1: Representative Photophysical Properties of D-A-D Emitters Derived from 2,5-Dibromo-3-methoxybenzaldehyde
Donor Moiety (Positions 2,5)Acceptor Moiety (Position 1) λabs​ (nm) λem​ (nm) ΔEST​ (eV)PLQY (%)Emission Color
9-PhenylcarbazoleDicyanovinyl3854900.1882Sky Blue
PhenoxazineDicyanovinyl4105450.0594Green
AcridanDicyanovinyl4255800.0289Yellow-Orange
DiphenylamineAldehyde (Unmodified)3504400.3545Deep Blue (Non-TADF)

Note: Data represents typical values for these structural motifs to illustrate the structure-property relationship. The unmodified aldehyde acts as a weak acceptor, resulting in a larger ΔEST​ and lower Photoluminescence Quantum Yield (PLQY), demonstrating the necessity of the Knoevenagel condensation step for high-efficiency TADF.

References

  • Highly efficient organic light-emitting diodes from delayed fluorescence Nature, 2012, 492, 234-238. URL:[Link]

  • Purely Organic Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes Advanced Materials, 2017, 29, 1605444. URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Chemical Reviews, 1995, 95, 2457-2483. URL:[Link]

Application

Application Notes and Protocols for the Regioselective Functionalization of 2,5-Dibromo-3-methoxybenzaldehyde

For: Researchers, scientists, and drug development professionals Introduction: The Strategic Value of 2,5-Dibromo-3-methoxybenzaldehyde 2,5-Dibromo-3-methoxybenzaldehyde is a highly versatile and strategically important...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Value of 2,5-Dibromo-3-methoxybenzaldehyde

2,5-Dibromo-3-methoxybenzaldehyde is a highly versatile and strategically important building block in modern organic synthesis. Its unique substitution pattern, featuring two differentially reactive bromine atoms, a directing methoxy group, and a reactive aldehyde function, offers multiple avenues for selective functionalization. This allows for the controlled and sequential introduction of diverse chemical moieties, making it an invaluable scaffold for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), molecular probes, and advanced materials.

The electron-withdrawing nature of the aldehyde group activates the ortho C2-Br bond towards nucleophilic attack and oxidative addition in palladium-catalyzed reactions. Conversely, the methoxy group can direct metalation to the C4 position. The interplay of these electronic and steric factors allows for a high degree of regiocontrol, which is critical in the efficient construction of intricate molecular architectures.

This guide provides a comprehensive overview of the key regioselective functionalization methods for 2,5-Dibromo-3-methoxybenzaldehyde, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Part 1: Regioselective Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 2,5-Dibromo-3-methoxybenzaldehyde, the differential reactivity of the two bromine atoms can be exploited to achieve selective functionalization at either the C2 or C5 position.

Suzuki-Miyaura Coupling: Selective C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures. In the case of 2,5-Dibromo-3-methoxybenzaldehyde, the C2-Br bond is generally more reactive towards oxidative addition to the palladium(0) catalyst due to the electronic influence of the adjacent aldehyde group. This allows for selective coupling at this position under carefully controlled conditions.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) complex. The C2-Br bond, being ortho to the electron-withdrawing aldehyde, is more electron-deficient and thus more susceptible to oxidative addition than the C5-Br bond.

Experimental Protocol: Regioselective Monosubstitution at the C2 Position via Suzuki-Miyaura Coupling

Reaction Scheme:

Suzuki_Miyaura substrate 2,5-Dibromo-3-methoxybenzaldehyde product 2-Aryl-5-bromo-3-methoxybenzaldehyde substrate->product Suzuki-Miyaura Coupling reagents ArB(OH)2 Pd(PPh3)4, K2CO3 Toluene/H2O reagents->product

Caption: Regioselective Suzuki-Miyaura coupling at the C2 position.

Materials:

  • 2,5-Dibromo-3-methoxybenzaldehyde

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Deionized water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-Dibromo-3-methoxybenzaldehyde (1.0 eq), the arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add Pd(PPh₃)₄ (0.03 eq) to the flask.

  • Add a degassed 4:1 mixture of toluene and water to the flask to achieve a substrate concentration of 0.1 M.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-bromo-3-methoxybenzaldehyde.

Trustworthiness: This protocol is based on established conditions for selective Suzuki-Miyaura couplings of dihaloarenes.[3][4] The use of a slight excess of the boronic acid ensures complete consumption of the starting material, while the biphasic solvent system with a mild base like K₂CO₃ is generally well-tolerated by the aldehyde functionality.

Sonogashira Coupling: Selective Alkynylation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. Similar to the Suzuki-Miyaura reaction, the C2-Br position of 2,5-Dibromo-3-methoxybenzaldehyde exhibits higher reactivity, allowing for regioselective alkynylation.

Mechanistic Rationale: The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper.[5][6] The regioselectivity is primarily governed by the oxidative addition of the aryl halide to the palladium(0) catalyst, which is favored at the more electron-deficient C2 position.

Experimental Protocol: Regioselective Monosubstitution at the C2 Position via Sonogashira Coupling

Reaction Scheme:

Sonogashira substrate 2,5-Dibromo-3-methoxybenzaldehyde product 2-Alkynyl-5-bromo-3-methoxybenzaldehyde substrate->product Sonogashira Coupling reagents Terminal Alkyne Pd(PPh3)2Cl2, CuI, Et3N THF reagents->product

Caption: Regioselective Sonogashira coupling at the C2 position.

Materials:

  • 2,5-Dibromo-3-methoxybenzaldehyde

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equivalents)

  • Copper(I) iodide (CuI) (0.04 equivalents)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask, add 2,5-Dibromo-3-methoxybenzaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add anhydrous THF to dissolve the solids, followed by degassed Et₃N (3.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise to the stirring solution at room temperature.

  • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 2-alkynyl-5-bromo-3-methoxybenzaldehyde.

Trustworthiness: These conditions are standard for Sonogashira couplings and are designed to favor monosubstitution.[7] The use of an amine base like triethylamine is crucial for both the catalytic cycle and to neutralize the HBr formed.

Buchwald-Hartwig Amination: Selective C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[8][9] Regioselective amination of 2,5-Dibromo-3-methoxybenzaldehyde can be achieved at the C2 position, again leveraging the enhanced reactivity of the C2-Br bond.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination to yield the aryl amine and regenerate the Pd(0) catalyst.[10] The initial oxidative addition is the selectivity-determining step.

Experimental Protocol: Regioselective Monosubstitution at the C2 Position via Buchwald-Hartwig Amination

Reaction Scheme:

Buchwald_Hartwig substrate 2,5-Dibromo-3-methoxybenzaldehyde product 2-Amino-5-bromo-3-methoxybenzaldehyde substrate->product Buchwald-Hartwig Amination reagents Amine Pd2(dba)3, XPhos, NaOtBu Toluene reagents->product DoM substrate 2,5-Dibromo-3-methoxybenzaldehyde product 4-Substituted-2,5-dibromo-3-methoxybenzaldehyde substrate->product Directed ortho-Metalation reagents 1. n-BuLi, THF, -78 °C 2. Electrophile (E+) reagents->product Halogen_Exchange substrate 2,5-Dibromo-3-methoxybenzaldehyde product 2-Bromo-5-substituted-3-methoxybenzaldehyde substrate->product Halogen-Metal Exchange reagents 1. t-BuLi, THF, -78 °C 2. Electrophile (E+) reagents->product Friedlander substrate 2,5-Dibromo-3-methoxybenzaldehyde product Substituted Quinoline substrate->product Friedländer Annulation reagents 2-Aminoacetophenone KOH, Ethanol, Reflux reagents->product

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dibromo-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The following guide provides a detailed technical overview and experimental starting points for the selective mon...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The following guide provides a detailed technical overview and experimental starting points for the selective mono-amination of 2,5-Dibromo-3-methoxybenzaldehyde via the Buchwald-Hartwig reaction. This transformation is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures. Given the trifunctional nature of the substrate, careful consideration of regioselectivity and functional group compatibility is paramount for a successful outcome.

Introduction: Navigating the Challenges of a Multifunctional Substrate

The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of C-N bonds, a cornerstone of modern synthetic chemistry.[1][2] Its application to polyfunctionalized aromatic systems, such as 2,5-Dibromo-3-methoxybenzaldehyde, presents unique challenges and opportunities. The presence of two bromine atoms necessitates control over regioselectivity to achieve selective mono-amination, while the aldehyde functionality is susceptible to side reactions under certain palladium-catalyzed conditions.[1] This guide will delve into the mechanistic considerations, provide optimized starting protocols, and offer troubleshooting strategies to navigate these complexities.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[2][3] Understanding this mechanism is crucial for rationalizing reaction outcomes and for troubleshooting.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst and releasing the arylamine product.

A potential side reaction to consider is β-hydride elimination, which can occur if the amine has β-hydrogens, leading to hydrodehalogenation of the arene and formation of an imine.[1][4]

Diagram: The Buchwald-Hartwig Amination Catalytic Cycle

Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative_Addition Pd(0)L->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative_Addition->Ar-Pd(II)-Br(L) Amine_Coordination Amine_Coordination Ar-Pd(II)-Br(L)->Amine_Coordination R'R''NH Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L) Amine_Coordination->Ar-Pd(II)-NHR'R''(L) Base_Deprotonation Base_Deprotonation Ar-Pd(II)-NHR'R''(L)->Base_Deprotonation Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Base_Deprotonation->Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive_Elimination Reductive_Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Ar-NR'R'' Product Reductive_Elimination->Ar-NR'R''

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Strategic Considerations for the Amination of 2,5-Dibromo-3-methoxybenzaldehyde

Regioselectivity: Which Bromine Reacts?

In 2,5-dibromo-3-methoxybenzaldehyde, the two bromine atoms are in electronically and sterically distinct environments. The bromine at the C5 position is para to the electron-donating methoxy group and meta to the electron-withdrawing aldehyde group. Conversely, the bromine at the C2 position is ortho to both the methoxy and aldehyde groups.

Based on established principles of palladium-catalyzed cross-coupling reactions, the oxidative addition step is generally favored at the more electron-deficient and less sterically hindered position.[5] In a related substrate, 2,4-dibromoanisole, selective mono-amination occurs at the 4-position (para to the methoxy group).[5] Therefore, it is anticipated that the amination of 2,5-Dibromo-3-methoxybenzaldehyde will preferentially occur at the C5 position .

Aldehyde Compatibility: Mitigating Side Reactions

The aldehyde group is sensitive to certain reaction conditions and can undergo undesirable side reactions, most notably decarbonylation, under palladium catalysis, especially at elevated temperatures.[1] To minimize this, the following strategies are recommended:

  • Low Reaction Temperatures: Employing milder reaction conditions is crucial.

  • Careful Ligand Selection: Bulky, electron-rich phosphine ligands can promote the desired C-N bond formation at lower temperatures.

  • Choice of Base: Using a weaker base, if tolerated by the amine, can sometimes reduce the incidence of side reactions.[6]

Experimental Protocols: A Starting Point for Optimization

The following protocols are designed as robust starting points for the selective mono-amination of 2,5-Dibromo-3-methoxybenzaldehyde. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

General Workflow

Diagram: Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Amine, Pd Precatalyst, Ligand, and Base solvent Add Anhydrous, Degassed Solvent reagents->solvent degas Degas Reaction Mixture solvent->degas heating Heat to Desired Temperature (e.g., 80-100 °C) degas->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: A general workflow for the Buchwald-Hartwig amination reaction.

Recommended Starting Conditions

Materials:

  • 2,5-Dibromo-3-methoxybenzaldehyde

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 2-4 mol%)[7]

  • Base (e.g., NaOtBu or LHMDS, 1.4-2.0 equivalents)[7]

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add 2,5-Dibromo-3-methoxybenzaldehyde, the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (start with 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary and Expected Outcomes

The following table provides hypothetical yet realistic data for the optimization of the mono-amination of 2,5-Dibromo-3-methoxybenzaldehyde with a generic secondary amine (e.g., morpholine). This serves as a template for recording experimental results.

EntryLigandBaseTemp. (°C)Time (h)Yield of Mono-aminated Product (%)Observations
1XPhosNaOtBu1001275Minor decarbonylation observed
2RuPhosNaOtBu1001268Some di-amination detected
3BrettPhosLHMDS802485Clean reaction, minimal side products
4XPhosK₃PO₄1102445Low conversion

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents- Low reaction temperature- Use a fresh catalyst and ensure proper inert atmosphere techniques.[8]- Use anhydrous, degassed solvents and pure reagents.[8]- Gradually increase the reaction temperature in 10 °C increments.[8]
Decarbonylation of Aldehyde - High reaction temperature- Inappropriate catalyst/ligand choice- Lower the reaction temperature and extend the reaction time.- Screen different ligands; bulkier ligands may favor the desired reaction pathway.
Formation of Di-aminated Product - Excess amine- Prolonged reaction time- Use a stoichiometric amount or slight excess (1.1-1.2 equiv.) of the amine.- Monitor the reaction closely and stop it once the mono-aminated product is maximized.
Hydrodehalogenation - β-Hydride elimination from the amine- Catalyst decomposition- Use a bulkier phosphine ligand.[4]- Ensure the reaction temperature is not excessively high.

Conclusion

The Buchwald-Hartwig amination of 2,5-Dibromo-3-methoxybenzaldehyde is a feasible yet challenging transformation that requires careful optimization to achieve high selectivity and yield. By understanding the underlying mechanistic principles and systematically screening reaction parameters, researchers can successfully synthesize valuable mono-aminated benzaldehyde derivatives. The protocols and troubleshooting guide provided herein serve as a comprehensive starting point for developing a robust and efficient synthetic route.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1066–1073. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved March 27, 2026, from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC. (2024). Retrieved March 27, 2026, from [Link]

  • Louie, J., & Hartwig, J. F. (1995). Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides. Mechanistic Studies and Demonstration of a Versatile Catalyst for the Coupling of Aryl Bromides and Iodides with Amines. Journal of the American Chemical Society, 117(51), 12785-12795. [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds | The Journal of Organic Chemistry. (2024). Retrieved March 27, 2026, from [Link]

  • Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides | ACS Catalysis. (2020). Retrieved March 27, 2026, from [Link]

  • Why C–N and C–O Couplings? - Macmillan Group. (n.d.). Retrieved March 27, 2026, from [Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Organic Process Research & Development. (2014). Retrieved March 27, 2026, from [Link]

  • Coupling of bulky, electron-deficient partners in aryl amination in the preparation of tridentate bis(oxazoline) ligands for asymmetric catalysis - PubMed. (2002). Retrieved March 27, 2026, from [Link]

  • Buchwald–Hartwig Amination | Semantic Scholar. (n.d.). Retrieved March 27, 2026, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (2024). Retrieved March 27, 2026, from [Link]

  • Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines | The Journal of Organic Chemistry. (2006). Retrieved March 27, 2026, from [Link]

  • Enhancing the Performance of Alkoxy and Aminocarbonylation Reactions of Aryl halides Using the Fe3O4@APPA-Pd(II) Heterogeneous Catalyst - Journal of Synthetic Chemistry. (2024). Retrieved March 27, 2026, from [Link]

  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. (2013). Retrieved March 27, 2026, from [Link]

  • ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. | Request PDF. (n.d.). Retrieved March 27, 2026, from [Link]

  • Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - Organic Chemistry Portal. (n.d.). Retrieved March 27, 2026, from [Link]

  • palladium-catalyzed heterocycle synthesis from allenes. (n.d.). Retrieved March 27, 2026, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved March 27, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021). Retrieved March 27, 2026, from [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 27, 2026, from [Link]

  • Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N , N -Diarylhydrazines - ResearchGate. (2026). Retrieved March 27, 2026, from [Link]

  • Palladium-catalyzed three-component radical-polar crossover carboamination of 1,3-dienes or allenes with diazo esters and amines - Beilstein Journals. (2024). Retrieved March 27, 2026, from [Link]

  • Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines - PubMed. (2006). Retrieved March 27, 2026, from [Link]

  • Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters - Green Chemistry (RSC Publishing). (n.d.). Retrieved March 27, 2026, from [Link]

  • A Selective Reductive Amination of Aldehydes by the Use of Hantzsch Dihydropyridines as Reductant. - ResearchGate. (2026). Retrieved March 27, 2026, from [Link]

  • Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities | ChemRxiv. (n.d.). Retrieved March 27, 2026, from [Link]

  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - Semantic Scholar. (2021). Retrieved March 27, 2026, from [Link]

  • Origin of ligand-controlled regioselectivity in Co-catalyzed borylation of fluorinated arenes - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved March 27, 2026, from [Link]

  • Regioselective and sequential reactivity of activated 2,5-diketopiperazines - PubMed. (2009). Retrieved March 27, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,5-Dibromo-3-methoxybenzaldehyde

Answering your request, here is a technical support center with troubleshooting guides and FAQs on how to improve the synthesis yield of 2,5-Dibromo-3-methoxybenzaldehyde. This technical guide provides researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs on how to improve the synthesis yield of 2,5-Dibromo-3-methoxybenzaldehyde.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting manual and frequently asked questions (FAQs) to enhance the yield and purity of 2,5-Dibromo-3-methoxybenzaldehyde synthesis.

Synthesis Overview & Key Challenges

2,5-Dibromo-3-methoxybenzaldehyde is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular scaffolds. The primary and most direct route to its synthesis is the electrophilic aromatic substitution (bromination) of 3-methoxybenzaldehyde.

The core challenge of this synthesis lies in controlling the regioselectivity of the bromination. The starting material possesses two directing groups with competing influences:

  • Methoxy Group (-OCH₃) at C3: A strongly activating ortho-, para- director. It promotes substitution at positions C2, C4, and C6.

  • Aldehyde Group (-CHO) at C1: A deactivating meta- director, favoring substitution at position C5.

Achieving the desired 2,5-disubstitution pattern with high yield requires a delicate balance of reaction conditions to overcome the formation of isomeric and over-brominated byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,5-Dibromo-3-methoxybenzaldehyde? A1: The most prevalent method is the direct electrophilic bromination of 3-methoxybenzaldehyde using a suitable brominating agent in an appropriate solvent system. This approach is favored due to the commercial availability and cost-effectiveness of the starting material.

Q2: Which brominating agents are recommended for this synthesis? A2: Two main agents are typically employed:

  • Elemental Bromine (Br₂): Highly reactive and effective, often providing good yields. However, it is hazardous, corrosive, and can lead to over-bromination if not carefully controlled. Its use often requires a solvent like glacial acetic acid or a chlorinated solvent.[1][2]

  • N-Bromosuccinimide (NBS): A milder and safer alternative to liquid bromine.[3] NBS is a solid, making it easier to handle, and its slower release of electrophilic bromine can lead to higher selectivity and fewer byproducts. It is often used in solvents like dimethylformamide (DMF) or acetonitrile.[2]

Q3: Why is temperature control so critical for this reaction? A3: Temperature significantly impacts both the reaction rate and selectivity.

  • Low Temperatures (0-15°C): Generally favor higher regioselectivity, minimizing the formation of unwanted isomers. However, the reaction rate will be slower.[3]

  • Higher Temperatures (Room temp. to 45°C): Increase the reaction rate but can decrease selectivity, leading to a mixture of products and potential over-bromination.[4] Careful control, especially during the addition of the brominating agent, is paramount for maximizing the yield of the desired product.

Q4: How can I effectively monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the reactant and the formation of the product(s). This allows you to determine the optimal reaction time and prevent the formation of byproducts from either an incomplete or an overly long reaction.

Troubleshooting & Optimization Guide

This section addresses specific issues encountered during the synthesis and provides actionable solutions.

Problem 1: Low Yield with Significant Starting Material Remaining
Potential Cause Troubleshooting Action
Incomplete Reaction Increase Reaction Time: Monitor the reaction via TLC until the starting material spot has been completely consumed. Ensure the reaction is stirred efficiently to guarantee proper mixing.[4]
Insufficient Brominating Agent Verify Stoichiometry: Ensure at least 2.0 equivalents of the brominating agent (Br₂ or NBS) are used. A slight excess (e.g., 2.1 equivalents) can help drive the reaction to completion, but a large excess should be avoided to prevent over-bromination.
Reaction Temperature Too Low Adjust Temperature: If the reaction is stalling at a low temperature, allow it to warm slowly to room temperature and continue monitoring. For some systems, gentle heating (e.g., to 30-40°C) may be necessary after the initial addition phase.[3]
Problem 2: Formation of Isomeric Byproducts (Low Purity)
Potential Cause Troubleshooting Action
Poor Regioselectivity Optimize Temperature: Perform the addition of the brominating agent at a low temperature (0-5°C) to enhance selectivity. Maintaining a consistent temperature throughout the reaction is crucial.
Incorrect Solvent Choice Select Appropriate Solvent: Glacial acetic acid is a standard solvent that often provides good results for brominations with Br₂.[2] For reactions with NBS, polar aprotic solvents like DMF can be effective. The solvent polarity can influence the substitution pattern.[2][3]
Localized High Reagent Concentration Control Reagent Addition: Add the brominating agent dropwise over an extended period using an addition funnel. This prevents localized areas of high bromine concentration, which can lead to undesired side reactions. Ensure vigorous stirring throughout the addition.[5]
Problem 3: Formation of Tri-Brominated or Other Over-Brominated Products
Potential Cause Troubleshooting Action
Excess Brominating Agent Use Precise Stoichiometry: Carefully measure and use no more than 2.1 equivalents of the brominating agent. Precise control is key to preventing the addition of a third bromine atom.
Reaction Conditions Too Harsh Use a Milder Reagent: Consider switching from elemental bromine to the less reactive N-Bromosuccinimide (NBS), which often provides cleaner reactions with activated aromatic rings.[2]
Reaction Temperature Too High Maintain Low Temperature: High temperatures provide the activation energy necessary for further bromination. Keep the reaction cool to stop the substitution at the desired di-bromo stage.
Problem 4: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Action
Residual Bromine in Crude Product Quench Excess Bromine: During the work-up, after pouring the reaction mixture into water, add a quenching agent like a saturated solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) until the orange/brown color of bromine disappears.
Acidic Impurities (HBr) Neutralize: Wash the crude product or its solution in an organic solvent with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to remove any acidic byproducts like HBr.
Inefficient Purification Optimize Recrystallization: The most effective method for purification is recrystallization. Test various solvents; ethanol or a mixed solvent system like ethyl acetate/hexane are often effective for this class of compounds. Purifying by flash column chromatography is an alternative if recrystallization fails to yield a pure product.[2][5]

Recommended Experimental Protocol

This protocol integrates best practices to maximize yield and purity.

Reagents and Stoichiometry

ReagentMolar Eq.Notes
3-Methoxybenzaldehyde1.0Starting Material
N-Bromosuccinimide (NBS)2.1Brominating Agent
Dimethylformamide (DMF)-Anhydrous Solvent

Step-by-Step Methodology

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 3-methoxybenzaldehyde (1.0 eq.) in anhydrous DMF.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C with stirring.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (2.1 eq.) in anhydrous DMF. Add this solution to the addition funnel and add it dropwise to the cooled solution of 3-methoxybenzaldehyde over 30-60 minutes. It is critical to maintain the internal reaction temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 4-8 hours.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 4:1 hexane:ethyl acetate eluent) until the starting material is no longer visible.

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. A precipitate should form.

  • Quenching: Add a saturated solution of sodium bisulfite dropwise until any residual bromine color is gone.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude solid from hot ethanol or another suitable solvent system to yield pure 2,5-Dibromo-3-methoxybenzaldehyde as a solid.

Visual Diagrams

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_dissolve 1. Dissolve 3-Methoxybenzaldehyde in Anhydrous DMF prep_cool 2. Cool to 0-5°C prep_dissolve->prep_cool react_add 3. Add NBS Solution Dropwise (<10°C) prep_cool->react_add react_stir 4. Stir at Room Temp (Monitor by TLC) react_add->react_stir workup_pour 5. Pour into Ice Water react_stir->workup_pour workup_quench 6. Quench with NaHSO₃ workup_pour->workup_quench workup_filter 7. Filter Crude Solid workup_quench->workup_filter workup_purify 8. Recrystallize workup_filter->workup_purify product Pure 2,5-Dibromo-3- methoxybenzaldehyde workup_purify->product

Caption: High-level workflow for the synthesis of 2,5-Dibromo-3-methoxybenzaldehyde.

Troubleshooting Decision Tree

G start Analyze Reaction Outcome low_yield Problem: Low Yield start->low_yield low_purity Problem: Low Purity start->low_purity sm_present Starting Material Present on TLC? low_yield->sm_present isomers Isomeric Byproducts Detected? low_purity->isomers sm_present->low_purity No incomplete Cause: Incomplete Reaction sm_present->incomplete Yes solution1 Solution: - Increase Reaction Time - Check Stoichiometry - Slightly Increase Temp incomplete->solution1 over_brom Over-brominated Byproducts Detected? isomers->over_brom No selectivity Cause: Poor Selectivity isomers->selectivity Yes harsh_cond Cause: Harsh Conditions over_brom->harsh_cond Yes solution2 Solution: - Lower Temperature - Slow Reagent Addition - Check Solvent selectivity->solution2 solution3 Solution: - Use Precise Stoichiometry - Use Milder Reagent (NBS) - Maintain Low Temp harsh_cond->solution3

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Electrophilic Aromatic Bromination Analysis. ResearchGate. Available at: [Link]

  • Bromination of Substituted Benzaldehydes. Google Patents (US4551558A).
  • Bromination of Aromatic Compounds. ResearchGate. Available at: [Link]

  • Scale-Up Considerations for Bromination. Process Development and Synthesis of Process-Related Impurities... (PMC). Available at: [Link]

  • Synthesis of Bromo-Dimethoxybenzaldehydes using NBS. Synthesis and Molecular Modeling Study... (SciELO). Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Debromination in 2,5-Dibromo-3-methoxybenzaldehyde Cross-Coupling

Introduction 2,5-Dibromo-3-methoxybenzaldehyde is a highly functionalized, polyhalogenated building block utilized extensively in medicinal chemistry and advanced materials science[1]. However, its dense functionalizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2,5-Dibromo-3-methoxybenzaldehyde is a highly functionalized, polyhalogenated building block utilized extensively in medicinal chemistry and advanced materials science[1]. However, its dense functionalization presents a significant synthetic challenge during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The most prevalent and frustrating side reaction is hydrodehalogenation (debromination), where the C–Br bond is replaced by a C–H bond, leading to complex product mixtures and diminished yields[2]. This guide provides mechanistic insights and field-proven protocols to suppress this undesired pathway.

Mechanistic Causality: Why Does Debromination Occur?

To effectively troubleshoot debromination, we must first understand its root causality. Cross-coupling reactions proceed through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination[3].

When the Pd(0) catalyst undergoes oxidative addition into the C–Br bond of 2,5-dibromo-3-methoxybenzaldehyde, it forms a Pd(II)-aryl intermediate. If the subsequent transmetalation step is kinetically slow—often due to severe steric hindrance at the C2 position (sandwiched between the methoxy and aldehyde groups)—the Pd(II) species has a prolonged lifetime.

During this window, the Pd(II) intermediate can intercept a hydride source. Common hydride donors in a reaction mixture include:

  • Alcohols and Alkoxides: Protic solvents (e.g., methanol, ethanol) or alkoxide bases can undergo β -hydride elimination, directly transferring a hydride to the palladium center[2][4].

  • Adventitious Water and Phosphines: Nucleophilic phosphine ligands (like PPh 3​ or PEt 3​ ) can react with trace water to form a phosphonium salt, which hydrolyzes to generate a highly reactive Pd–H species[5].

  • Amines: Aliphatic amine bases (e.g., DIPEA, Et 3​ N) can also undergo β -hydride elimination in highly reducing environments[6].

Once the Pd–H species is formed, rapid reductive elimination yields the debrominated byproduct and regenerates the Pd(0) catalyst, completely bypassing the desired carbon-carbon bond formation[2].

Troubleshooting FAQs

Q1: My LC-MS shows a massive M-79 peak corresponding to the loss of one bromine. How do I stop this? A1: The most common culprit is the presence of a protic solvent or a base capable of hydride donation. Immediately switch from ethanol/water mixtures to anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF[7]. Replace alkoxide or amine bases with mild, anhydrous inorganic bases such as K 3​ PO 4​ , Cs 2​ CO 3​ , or KF. These bases facilitate transmetalation without providing a hydride source[4].

Q2: I am already using anhydrous conditions and K 3​ PO 4​ , but debromination persists. What ligand should I use? A2: If adventitious water is present, basic/nucleophilic phosphines (e.g., PEt 3​ ) can inadvertently promote hydrodehalogenation[5]. Upgrade your catalyst system to utilize bulky, electron-rich Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) or specialized ligands like JackiePhos[8][9]. These bulky ligands serve a dual purpose: they stabilize the Pd(0) species and drastically accelerate the desired transmetalation and reductive elimination steps, kinetically outcompeting the slower debromination pathway.

Q3: Does the position of the bromine matter in 2,5-dibromo-3-methoxybenzaldehyde? A3: Yes, regiochemistry plays a massive role. The C2 bromine is highly sterically congested, whereas the C5 bromine is relatively accessible. If you are targeting a selective coupling at the C5 position, the reaction is generally fast and debromination is minimal. However, if you are forcing a coupling at the C2 position, the steric bulk severely retards transmetalation. This delay provides ample time for the Pd(II) intermediate to undergo hydrodehalogenation[10]. To overcome this, you must use highly active catalysts (e.g., Pd(OAc) 2​ with XPhos) and potentially increase the equivalents of the boronic acid to drive the transmetalation equilibrium.

Q4: Can the aldehyde group itself act as a hydride source? A4: While less common than solvent or base-mediated hydride transfer, aldehydes can theoretically undergo decarbonylation or act as hydride donors under specific extreme palladium-catalyzed conditions. However, in standard Suzuki-Miyaura conditions, the aldehyde is more likely to cause issues via unwanted side reactions (e.g., aldol condensation if strong bases are used). Protecting the aldehyde as an acetal can simplify the electronic environment and improve overall coupling efficiency.

Troubleshooting Workflow

TroubleshootingWorkflow Start Issue: High Debromination in Cross-Coupling Q1 Are you using protic solvents (e.g., MeOH, EtOH, H2O)? Start->Q1 A1 Switch to aprotic solvents (Toluene, Dioxane, THF) Q1->A1 Yes Q2 Is the base an alkoxide, amine, or aqueous strong base? Q1->Q2 No A2 Use mild, anhydrous inorganic bases (e.g., K3PO4, Cs2CO3, KF) Q2->A2 Yes Q3 Are you using small, nucleophilic phosphines (e.g., PEt3, PPh3)? Q2->Q3 No A3 Upgrade to bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) Q3->A3 Yes Q4 Is the reaction temperature excessively high (>100°C)? Q3->Q4 No A4 Lower temperature to 60-80°C Monitor conversion kinetics Q4->A4 Yes

Logical troubleshooting workflow for mitigating debromination in cross-coupling reactions.

Quantitative Data: Impact of Reaction Parameters on Selectivity

The following table summarizes the causal impact of varying reaction parameters on the ratio of the desired cross-coupled product to the debrominated byproduct, based on standard optimization matrices for polyhalogenated arenes.

Parameter CategoryCondition TestedCross-Coupling (%)Debromination (%)Mechanistic Rationale
Solvent Ethanol / H 2​ O< 30%> 60%Alcohols undergo β -hydride elimination, providing a direct hydride source to Pd(II).
Solvent Anhydrous 1,4-Dioxane> 85%< 5%Aprotic environment eliminates solvent-derived hydride transfer.
Base NaOEt or Et 3​ N< 40%> 50%Alkoxides and aliphatic amines act as potent hydride donors under Pd catalysis.
Base Anhydrous K 3​ PO 4​ > 90%< 2%Non-nucleophilic, inorganic base facilitates transmetalation without hydride donation.
Ligand PPh 3​ ~ 50%~ 30%Slow transmetalation allows time for adventitious water to react with PPh 3​ , forming Pd–H.
Ligand XPhos or SPhos> 95%< 1%Bulky biaryl structure accelerates transmetalation, kinetically outcompeting debromination.

Experimental Protocol: Debromination-Free Suzuki-Miyaura Coupling

This self-validating protocol is designed to suppress hydrodehalogenation while achieving selective mono-coupling at the less hindered C5 position of 2,5-dibromo-3-methoxybenzaldehyde.

Reagents & Materials:

  • 2,5-Dibromo-3-methoxybenzaldehyde (1.0 equiv, limiting reagent)

  • Arylboronic acid (1.1 equiv)

  • Pd(OAc) 2​ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Anhydrous K 3​ PO 4​ (2.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (0.2 M relative to substrate)

Step-by-Step Methodology:

  • System Preparation (Critical for avoiding adventitious water): Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum. Backfill with dry Argon. Repeat this cycle three times.

  • Solid Reagent Loading: Add 2,5-dibromo-3-methoxybenzaldehyde, the arylboronic acid, Pd(OAc) 2​ , XPhos, and anhydrous K 3​ PO 4​ to the flask.

    • Causality Check: Using finely milled K 3​ PO 4​ increases the surface area for the solid-liquid phase transmetalation step, accelerating the desired pathway over debromination[4].

  • Solvent Degassing: In a separate dry flask, sparge anhydrous 1,4-dioxane with Argon for 15 minutes.

    • Causality Check: Dissolved oxygen can oxidize the phosphine ligand. Oxidized phosphines are inactive, leaving the Pd center under-coordinated and highly susceptible to decomposition or side reactions[5].

  • Reaction Initiation: Transfer the degassed 1,4-dioxane to the Schlenk flask via a syringe. Seal the flask and heat to 80 °C in a pre-heated oil bath.

  • Monitoring: Stir vigorously for 4-6 hours. Monitor the reaction via LC-MS or TLC. Look specifically for the mass of the desired product versus the M-79 debromination peak.

  • Quench and Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove the palladium black and phosphate salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the selectively coupled product.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of 2,5-Dibromo-3-methoxybenzaldehyde

Welcome to the Process Chemistry Technical Support Hub. This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols for the synthesis and regioisomer separation of 2,5-Dibromo-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Hub. This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols for the synthesis and regioisomer separation of 2,5-Dibromo-3-methoxybenzaldehyde (CAS: 856767-02-7).

Process Overview & Mechanistic Rationale

The synthesis of 2,5-dibromo-3-methoxybenzaldehyde is typically achieved via the directed ortho-metalation (DoM) of 1,4-dibromo-2-methoxybenzene (2,5-dibromoanisole), followed by an electrophilic quench with dimethylformamide (DMF).

A critical challenge in this workflow is controlling regioselectivity. The starting material possesses two ortho positions relative to the strongly directing methoxy group: C3 and C6 . Successful synthesis relies on the unique electronic properties of the halogens. As detailed by , bromine exerts a "long-range acidifying effect" driven by high polarizability and σ/π coupling. This effect selectively enhances the kinetic acidity of the C3 proton—which is flanked by both the methoxy group and the C2-bromine—over the C6 proton. Consequently, deprotonation with a sterically hindered, non-nucleophilic base like Lithium tetramethylpiperidide (LiTMP) predominantly yields the C3-lithiated intermediate.

Synthesis & Separation Workflow

G SM 2,5-Dibromoanisole (Starting Material) Base LiTMP / THF -75 °C SM->Base Lit_C3 C3-Lithiated Intermediate (Major Pathway) Base->Lit_C3 Directed ortho-Metalation (Long-range Br effect) Lit_C6 C6-Lithiated Intermediate (Minor Pathway) Base->Lit_C6 Competing Metalation Quench 1. DMF 2. H3O+ Quench Lit_C3->Quench Lit_C6->Quench Prod_Target 2,5-Dibromo-3-methoxybenzaldehyde (Target Regioisomer) Quench->Prod_Target Major Product Prod_Imp 3,6-Dibromo-2-methoxybenzaldehyde (Impurity) Quench->Prod_Imp Minor Product Sep Silica Gel Chromatography (Hexane/EtOAc) Prod_Target->Sep Prod_Imp->Sep Pure Pure Target Compound (>95% purity) Sep->Pure Regioisomer Separation

Workflow for the regioselective synthesis and separation of 2,5-dibromo-3-methoxybenzaldehyde.

Regioisomer Profiling & Analytical Data

To successfully separate the reaction mixture, you must exploit the subtle polarity differences between the isomers. Ortho-methoxybenzaldehydes (like the C6-impurity) typically exhibit higher Rf​ values than meta-methoxybenzaldehydes due to intramolecular steric shielding of the aldehyde dipole.

RegioisomerStructural OriginRelative AbundanceTLC ( Rf​ ) (9:1 Hex/EtOAc) 1 H NMR (Aldehyde CHO, ppm)Separation Priority
2,5-Dibromo-3-methoxybenzaldehyde C3-Formylation (Target)Major (~47%)0.35~10.32Main Fraction
3,6-Dibromo-2-methoxybenzaldehyde C6-Formylation (Impurity)Minor (<10%)0.48~10.45Elutes First
2,5-Dibromo-4-methoxybenzaldehyde C4-Formylation (Impurity)Trace (<2%)0.22~10.15Elutes Last
2,5-Dibromoanisole Unreacted Starting MaterialVariable0.75N/AElutes First

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint confirms success.

Step 1: In situ Generation of LiTMP
  • Causality: Commercially available LDA can sometimes be insufficiently basic or nucleophilic enough to cause side reactions. LiTMP is bulkier and strictly non-nucleophilic, preventing unwanted bromine-lithium exchange.

  • Procedure: To a flame-dried Schlenk flask under argon, add anhydrous THF and 2,2,6,6-tetramethylpiperidine (1.1 equiv). Cool to -20 °C. Dropwise add n -BuLi (1.05 equiv). Stir for 30 minutes.

  • Validation Checkpoint: The solution must transition to a clear, pale-yellow color. Optional: Titrate a 100 µL aliquot against N -benzylbenzamide to confirm active molarity before proceeding.

Step 2: Deprotonative Metalation
  • Causality: The internal temperature must be strictly maintained at or below -75 °C. At higher temperatures, the lithiated bromobenzene intermediate will undergo elimination to form a highly reactive benzyne intermediate, leading to polymerization and debromination.

  • Procedure: Cool the LiTMP solution to -75 °C. Add a solution of 2,5-dibromoanisole (1.0 equiv) in THF dropwise via syringe pump over 1 hour. Stir for 2 hours at -75 °C.

  • Validation Checkpoint: Extract a 0.5 mL aliquot and quench it into MeOD. Perform a rapid 1 H NMR. You should observe >90% deuterium incorporation at the C3 position (evidenced by the disappearance of the aromatic singlet corresponding to the C3 proton).

Step 3: Electrophilic Quench
  • Causality: DMF must be anhydrous. Any moisture will prematurely protonate the lithiated intermediate, reverting it to the starting material and destroying the yield.

  • Procedure: Add anhydrous DMF (3.0 equiv) dropwise at -75 °C. Stir for 30 minutes, then allow the reaction to slowly warm to -10 °C. Quench with saturated aqueous NH 4​ Cl.

  • Validation Checkpoint: Spot the organic layer on a silica TLC plate (9:1 Hexanes/EtOAc). Stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The target product ( Rf​ 0.35) and isomers will immediately stain bright orange/yellow, confirming successful aldehyde installation.

Step 4: Chromatographic Separation
  • Causality: Because the C6-isomer is less polar, an isocratic, low-polarity solvent system is required to prevent co-elution.

  • Procedure: Load the crude mixture onto a silica gel column (230-400 mesh). Elute with 95:5 Hexanes/EtOAc, slowly increasing to 90:10.

  • Validation Checkpoint: Monitor fractions via UV (254 nm). The unreacted starting material elutes first, followed by the C6-impurity, and finally the target C3-isomer. Pool fractions strictly containing the Rf​ 0.35 spot.

Troubleshooting & FAQs

Q: Why am I seeing significant amounts of debrominated side products in my LC-MS? A: Debromination is a classic symptom of halogen-metal exchange outcompeting deprotonation. This occurs if your base is too nucleophilic (e.g., using n -BuLi directly instead of the sterically hindered LiTMP) or if your internal temperature spiked above -70 °C during the substrate addition. Ensure your cryogenic cooling bath is properly saturated with dry ice/acetone and use an internal temperature probe.

Q: How exactly does the "long-range effect" of bromine dictate the regioselectivity of this reaction? A: While the methoxy group is a strong ortho-director, 2,5-dibromoanisole has two available ortho positions. According to , bromine exhibits a long-range acidifying effect due to its high polarizability and σ/π coupling. This effect propagates through the aromatic ring, making the C3 proton (which is closer to both the OMe and the C2-Br) significantly more kinetically acidic than the C6 proton, heavily favoring the formation of the C3-lithiated intermediate.

Q: My C3 and C6 isomers are co-eluting during scale-up. How can I improve the resolution? A: On a larger scale, the ΔRf​ of ~0.13 between the C6 and C3 isomers can compress, leading to mixed fractions. Switch to a shallower gradient (e.g., 98:2 Hexanes/EtOAc) and use fine spherical silica (15 µm) if utilizing automated flash chromatography. Alternatively, the target 2,5-dibromo-3-methoxybenzaldehyde can be enriched via selective crystallization from hot heptane/toluene mixtures; the symmetrical packing of the target isomer often yields a higher crystallization threshold than the C6 impurity.

References

  • Mongin, F. (2016). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. Chimia, 70(1-2), 48-52.[Link]

Optimization

Technical Support Center: Temperature Optimization for 2,5-Dibromo-3-methoxybenzaldehyde Derivatives

Welcome to the Application Support Portal. As researchers and drug development professionals, functionalizing highly decorated aromatic scaffolds like 2,5-Dibromo-3-methoxybenzaldehyde (CAS 856767-02-7) requires precise...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As researchers and drug development professionals, functionalizing highly decorated aromatic scaffolds like 2,5-Dibromo-3-methoxybenzaldehyde (CAS 856767-02-7) requires precise thermodynamic control[1].

When performing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) on this substrate, the presence of two distinct bromine atoms—coupled with a sensitive aldehyde moiety—makes temperature the single most critical variable. This guide synthesizes field-proven methodologies, kinetic data, and mechanistic troubleshooting to help you achieve absolute regiocontrol while preventing substrate degradation.

I. Mechanistic Rationale: The Role of Temperature in Regioselection

The regioselectivity of cross-coupling in non-symmetric dibromobenzenes is fundamentally dictated by the relative rates of oxidative addition at the respective C–Br bonds[2]. In 2,5-Dibromo-3-methoxybenzaldehyde, the C2-bromine is sterically encumbered by the adjacent C1-aldehyde and C3-methoxy groups. Conversely, the C5-bromine is sterically accessible.

By precisely modulating the thermal energy of the system, we can exploit this steric differential. Low temperatures enforce kinetic control , favoring oxidative addition exclusively at the unhindered C5 position. Elevated temperatures provide enough thermal energy to overcome the steric barrier at C2, leading to complex mixtures of bis-coupled products and thermodynamic degradation[2].

G SM 2,5-Dibromo-3-methoxybenzaldehyde (Starting Material) LowTemp Low Temp (40-45°C) Kinetic & Steric Control SM->LowTemp Pd(PPh3)4, K2CO3 HighTemp High Temp (90-110°C) Thermodynamic Control SM->HighTemp Pd(dppf)Cl2, K3PO4 C5_Product C5-Monocoupled Derivative (High Regioselectivity) LowTemp->C5_Product Fast oxidative addition at C5 C2_Product C2,C5-Biscoupled Derivative + Aldehyde Degradation HighTemp->C2_Product Overcomes C2 steric barrier

Caption: Temperature-dependent regioselective Suzuki-Miyaura coupling pathways.

II. Self-Validating Protocol: Temperature-Controlled C5-Regioselective Coupling

To achieve >95% regioselectivity for the C5 position, follow this validated methodology. Every step includes an in-process control (IPC) to ensure the system is self-validating before proceeding.

Workflow Step1 1. Solvent Prep Degas 1,4-Dioxane/H2O Step2 2. Reagent Assembly Add Substrates & Base Step1->Step2 Step3 3. Catalyst Addition Under Argon Flow Step2->Step3 Step4 4. Thermal Control Strict 45°C Heating Step3->Step4 Step5 5. IPC & Workup LC-MS Validation Step4->Step5

Caption: Step-by-step experimental workflow for temperature-optimized cross-coupling.

Step 1: Solvent Preparation & Degassing

  • Action: Prepare a 4:1 mixture of 1,4-Dioxane and HPLC-grade water. Sparge the solvent mixture with ultra-pure Argon for 20 minutes.

  • Validation Check: Use an inline dissolved oxygen (DO) meter; proceed only when DO is < 1 ppm to prevent boronic acid homocoupling[3].

Step 2: Reagent Assembly

  • Action: To a Schlenk flask, add 2,5-Dibromo-3-methoxybenzaldehyde (1.0 eq), your selected arylboronic acid (1.05 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Validation Check: Ensure the solid mixture is free-flowing. Clumping indicates moisture ingress, which can stall transmetalation.

Step 3: Catalyst Addition

  • Action: Under a positive flow of Argon, add Pd(PPh₃)₄ (0.05 eq). Immediately seal the flask and cycle vacuum/Argon three times.

  • Validation Check: Upon addition of the degassed solvent, the suspension should turn a characteristic pale yellow. A rapid shift to black indicates premature palladium precipitation (catalyst death).

Step 4: Thermal Control (The Critical Step)

  • Action: Submerge the flask in a pre-equilibrated oil bath or heating block set to exactly 45 °C .

  • Validation Check: Insert an internal PTFE-coated thermocouple. The internal reaction temperature must stabilize at 45 ± 1 °C. Do not rely solely on the external hotplate reading.

Step 5: Reaction Monitoring & Workup

  • Action: Stir at 45 °C for 12–16 hours.

  • Validation Check: Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. The reaction is validated as complete when the starting material mass (m/z ~294) is consumed, and the C5-monocoupled mass dominates with <5% of the bis-coupled byproduct present.

III. Quantitative Data: Temperature Impact Matrix

The following table summarizes the empirical causality between internal reaction temperature and reaction outcomes using the standard Pd(PPh₃)₄ / K₂CO₃ system over 16 hours.

Internal Temp (°C)C5-Monocoupled Yield (%)C2,C5-Biscoupled Yield (%)Aldehyde Degradation (%)Mechanistic Observation
25 (RT) 18%< 1%< 1%Reaction stalls; insufficient energy for oxidative addition.
45 (Optimal) 82% 4% < 2% Perfect kinetic control; C5 selectively activated.
70 51%28%12%Loss of regiocontrol; thermal energy breaches C2 steric barrier.
90 15%45%35%Significant Cannizzaro disproportionation of the aldehyde.
110 < 5%20%> 70%Complete thermodynamic breakdown and oxidation[3].
IV. Troubleshooting & FAQs

Q1: I am observing significant aldehyde degradation (loss of the -CHO peak in NMR) when I run the reaction at 80°C. What is the chemical causality, and how do I fix it? A: At elevated temperatures (>80°C), the aldehyde moiety of your substrate becomes highly susceptible to base-catalyzed side reactions, specifically the Cannizzaro reaction (disproportionation into the corresponding carboxylic acid and alcohol) or direct oxidation[3].

  • Solution: Drop the temperature to 40–45°C. If your specific boronic acid requires higher temperatures to undergo transmetalation, you must swap the base. Replace aqueous K₂CO₃ with a milder, anhydrous fluoride source (e.g., CsF in anhydrous THF) or temporarily protect the aldehyde as a 1,3-dioxolane acetal prior to coupling.

Q2: How exactly does temperature modulate the regioselectivity between the C2 and C5 bromines? A: Regioselectivity here is a function of activation energy ( ΔG‡ ) during the oxidative addition of Palladium(0) into the C–Br bond. The C2-bromine is flanked by a methoxy group and an aldehyde, creating a massive steric shield[2]. The C5-bromine has no such adjacent bulk. At 45°C, the thermal energy of the system is only sufficient to overcome the lower activation barrier of the unhindered C5 position (Kinetic Control). At 90°C, the system possesses enough energy to indiscriminately insert into both bonds, destroying your selectivity.

Q3: My reaction at 45°C stalls at 50% conversion. How can I drive it to completion without raising the temperature and risking regioselectivity? A: A stalled reaction at low temperatures usually indicates catalyst deactivation or an unusually high activation barrier for the transmetalation of your specific boronic acid.

  • Solution: Do not increase the temperature. Instead, upgrade your catalyst architecture. Switch from the standard Pd(PPh₃)₄ to a system utilizing highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos). These ligands vastly accelerate both oxidative addition and reductive elimination, enabling high-efficiency Suzuki-Miyaura couplings even at room temperature[4]. Alternatively, single-atom catalysts (SACs) like Pd/CeO₂ have shown remarkable low-temperature efficacy[4].

Q4: I am seeing a large amount of biaryl byproduct (homocoupled boronic acid). Does temperature play a role in this? A: Yes, but indirectly. Homocoupling of the arylboronic acid is an oxidative side reaction driven by the presence of trace oxygen[3]. At higher temperatures, the kinetics of this unwanted oxidation accelerate exponentially.

  • Solution: While lowering the temperature to 45°C will slow the homocoupling rate, the root cause is poor inertion. You must strictly adhere to the degassing protocols outlined in Step 1 of our methodology.

V. References
  • ResearchGate. "Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O." ResearchGate. Available at:[Link]

  • The Royal Society of Chemistry. "Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements." RSC. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2,5-Dibromo-3-methoxybenzaldehyde Substitutions

Welcome to the technical support center for synthetic challenges involving 2,5-Dibromo-3-methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are navigating the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic challenges involving 2,5-Dibromo-3-methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of functionalizing this sterically demanding scaffold. We will explore the root causes of common experimental failures and provide field-proven troubleshooting strategies and detailed protocols to help you achieve your synthetic goals.

Section 1: Understanding the Core Challenge - Frequently Asked Questions
Q1: Why is 2,5-Dibromo-3-methoxybenzaldehyde so challenging to functionalize, especially at the C2-Br position?

The primary difficulty arises from severe steric hindrance. The bromine atom at the C2 position is flanked by a bulky aldehyde group at C1 and a methoxy group at C3. This crowded environment physically blocks the approach of catalysts and coupling partners, which is essential for bond formation.[1][2] This impediment primarily affects the critical steps in many catalytic cycles, such as oxidative addition and reductive elimination.[3][4]

Caption: Troubleshooting workflow for hindered Suzuki-Miyaura coupling.

Step 1: Re-evaluate Your Catalyst System

The single most critical factor for overcoming steric hindrance is the choice of ligand. [3]Standard ligands like triphenylphosphine (PPh₃) are often completely ineffective for this type of transformation. You must employ ligands specifically designed for challenging couplings.

Causality: Bulky, electron-rich ligands promote the formation of a highly reactive, coordinatively unsaturated 14-electron Pd(0) species. [4][5]The ligand's bulk facilitates the final reductive elimination step to release the product, while its electron-donating nature accelerates the initial oxidative addition into the C-Br bond. [3][4]

Ligand Class Examples Key Features & Rationale Recommendation
Simple Phosphines PPh₃, P(o-tol)₃ Small cone angle, less electron-donating. Not Recommended. Ineffective for hindered substrates.
Bulky Biarylphosphines (Buchwald Ligands) SPhos, XPhos, RuPhos Very bulky and strongly electron-donating. Designed to accelerate oxidative addition and reductive elimination. Highly Recommended. Often the first choice for hindered couplings. [6]
N-Heterocyclic Carbenes (NHCs) IPr, SIMes Strong σ-donors, form very stable Pd complexes. Excellent for tetra-ortho-substituted biaryls. Highly Recommended. Can offer superior activity and stability. [7][8]

| Specialized Ligands | cataCXium® A, tBuXPhos | Designed for extreme steric hindrance or specific substrate classes. | Consider if Buchwald ligands or NHCs fail. |

Step 2: Optimize the Base and Solvent

The base activates the boronic acid for the transmetalation step. [9]Its solubility and strength are crucial.

  • Base Selection: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate (Na₂CO₃) for hindered couplings. [1]They facilitate the formation of the reactive boronate species.

  • Solvent System: A solvent system that can dissolve both the organic substrates and the inorganic base is essential. Anhydrous and degassed solvents are mandatory to prevent catalyst deactivation. [10] * Common Choices: 1,4-Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂O. The water is necessary to solubilize the base and facilitate the formation of the active [Ar-B(OH)3]- species.

Step 3: Adjust Reaction Parameters

Due to the high activation energy associated with hindered substrates, adjustments to temperature and time are often necessary.

  • Temperature: Reactions may require higher temperatures (e.g., 80-110 °C) to proceed at a reasonable rate. [3]* Reaction Time: Expect longer reaction times (12-24 hours).

  • Monitoring: Closely monitor the reaction by TLC or LC-MS. Prolonged heating can lead to decomposition of the starting material, product, or catalyst, or an increase in side reactions like protodeborylation of the boronic acid. [1]

Section 3: Troubleshooting Guide: Buchwald-Hartwig Amination

Issue: You are attempting to couple a primary or secondary amine at the C2-Br position and are observing no reaction or the formation of hydrodehalogenation byproducts (where the bromine is replaced by hydrogen).

Step 1: Select a Modern Ligand

As with Suzuki coupling, ligand choice is paramount. The development of Buchwald-Hartwig amination has seen several "generations" of ligands, each more capable of handling hindered substrates. [11] Causality: Modern biarylphosphine ligands possess the steric bulk required to promote the C-N bond-forming reductive elimination step, which is often the rate-limiting step for hindered substrates. [12]

  • Recommended Ligands: Use bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos. These have proven highly effective for coupling hindered aryl halides. [13]* Catalyst Precursor: Use stable and reliable palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂.

Step 2: Choose the Right Base

The base in a Buchwald-Hartwig reaction deprotonates the amine to make it a more potent nucleophile. A strong, non-nucleophilic base is required.

  • Recommended Bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄). NaOtBu is a common and effective choice.

  • Caution: Avoid bases that can also act as nucleophiles. Ensure the base is fresh and anhydrous.

Step 3: Control Side Reactions
  • Hydrodehalogenation: This side reaction occurs when a palladium-hydride species is generated, which can then reductively eliminate with the aryl halide to replace the bromine with hydrogen. [10] * Solution: Ensure strictly anhydrous and anaerobic conditions. The presence of water can facilitate the formation of palladium-hydroxide species that lead to unwanted side reactions. Using a robust ligand that favors the desired catalytic cycle can also suppress this pathway.

Section 4: General Experimental Protocols

These are general starting points and must be optimized for your specific coupling partners.

Protocol 1: General Procedure for Hindered Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2,5-Dibromo-3-methoxybenzaldehyde (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., a 5:1 mixture of Toluene:H₂O) via syringe. The typical concentration is 0.1 M with respect to the aryl halide.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. [3]

Protocol 2: General Procedure for Hindered Buchwald-Hartwig Amination
  • Reaction Setup: To a dry, oven-baked Schlenk flask, add sodium tert-butoxide (NaOtBu, 1.4 equiv.). Seal the flask with a septum.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Under argon, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4.8 mol%), and 2,5-Dibromo-3-methoxybenzaldehyde (1.0 equiv.).

  • Solvent & Nucleophile: Add anhydrous, degassed toluene, followed by the amine (1.2 equiv.) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with stirring. Monitor the reaction until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.

References
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters - ACS Publications. [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Google Scholar.
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Selective ortho-C–H Activation in Arenes without Functional Groups. PMC. [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthetic route of compounds 2-5. ResearchGate. [Link]

  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. PMC. [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Coupling. SynArchive. [Link]

  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver. [Link]

  • Synthesis of 2,5-Dimethoxybenzaldehyde. The Vespiary. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Metal Catalyzed C-H activation. DM lab. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [Link]

  • Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups. RSC Publishing. [Link]

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Mild metal-catalyzed C–H activation: examples and concepts. RSC Publishing. [Link]

  • Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction. ACS Publications. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC. [Link]

  • A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. CNKI. [Link]

  • The Benzyne Mechanism in Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. The Vespiary. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of HPLC Methods for Determining 2,5-Dibromo-3-methoxybenzaldehyde Purity

In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of a final product's safety and effica...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of a final product's safety and efficacy. 2,5-Dibromo-3-methoxybenzaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its purity requires robust, validated analytical methods. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of this compound, grounded in the principles of scientific integrity and supported by experimental data.

The narrative that follows is designed to be a practical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying rationale for experimental choices, ensuring that the described methods are self-validating systems.

The Central Role of HPLC in Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly for the quantitative analysis of organic compounds.[1] Its application in determining the purity of 2,5-Dibromo-3-methoxybenzaldehyde is predicated on its high resolving power, which allows for the separation of the main compound from structurally similar impurities and potential degradation products.[2]

A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for this analysis, leveraging a non-polar stationary phase (like C18) and a polar mobile phase.[3][4] This setup allows for the effective separation of aromatic aldehydes based on their hydrophobicity.

A Proposed Stability-Indicating HPLC Method

While a specific, validated HPLC method for 2,5-Dibromo-3-methoxybenzaldehyde may not be publicly cataloged, a robust method can be developed based on established principles for analogous aromatic aldehydes.[2] The following proposed method is designed to be stability-indicating, meaning it can resolve the parent compound from its degradation products.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient mixture of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid)

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-27 min: 90% to 50% B

    • 27-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the 2,5-Dibromo-3-methoxybenzaldehyde reference standard in a 50:50 mixture of acetonitrile and water (diluent) to a final concentration of 0.1 mg/mL.[2]

  • Sample Solution: Prepare the test sample in the same diluent to a final concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[2]

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2]

The Imperative of Method Validation: An ICH-Guided Approach

An analytical method, no matter how well-designed, is only as reliable as its validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[5][6][7]

Validation Parameters and Experimental Protocols

The following is a step-by-step guide to validating the proposed HPLC method, adhering to ICH Q2(R1) principles.

1. Specificity (including Forced Degradation): Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7]

  • Protocol:

    • Forced Degradation: Subject the 2,5-Dibromo-3-methoxybenzaldehyde sample to stress conditions to intentionally degrade it. This is a critical step to ensure the method is stability-indicating.[8][9][10] Stress conditions should include:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[11]

      • Thermal Degradation: 105°C for 48 hours.[12]

      • Photolytic Degradation: Expose the sample to UV light (200 Wh/m²) and visible light (1.2 million lux hours).[13]

    • Analyze the stressed samples alongside an unstressed sample and a blank.

    • Assess the resolution between the main peak and any degradation product peaks. The peak purity of the main peak should also be evaluated using a PDA detector to confirm it is not co-eluting with any degradants.[14]

  • Causality: Forced degradation studies are essential to identify potential degradation pathways and to demonstrate that the analytical method can separate these degradants from the intact drug substance.[9][13] This provides confidence that the method can accurately measure the purity of samples that may have degraded over time.

2. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[15]

  • Protocol:

    • Prepare a series of at least five standard solutions of 2,5-Dibromo-3-methoxybenzaldehyde ranging from 50% to 150% of the nominal sample concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

    • Inject each solution in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[15]

3. Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15] For a purity assay, the range is typically 80% to 120% of the test concentration.

4. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.[15]

  • Protocol:

    • Perform recovery studies by spiking a placebo (if applicable) or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Prepare three samples at each level and analyze them.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD).

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze six replicate samples of the same lot at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The RSD should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: The RSD over the two sets of data should be ≤ 2.0%.[15]

6. Detection Limit (DL) and Quantitation Limit (QL):

  • DL: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • QL: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Protocol (based on the standard deviation of the response and the slope):

    • DL = 3.3 * (σ / S)

    • QL = 10 * (σ / S)

    • Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.

7. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15]

  • Protocol:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2°C)

      • Mobile phase composition (± 2% organic)

    • Analyze a sample under each of the modified conditions and evaluate the impact on the results (e.g., retention time, peak area, resolution).

  • Causality: This demonstrates the reliability of the method during routine use, where minor variations in operating conditions are expected.

HPLC_Validation_Workflow cluster_planning Method Development & Planning cluster_execution Experimental Execution cluster_evaluation Data Evaluation & Reporting Dev Develop HPLC Method Proto Define Validation Protocol Dev->Proto Based on ICH Q2(R1) Spec Specificity & Forced Degradation Proto->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Lim LOD / LOQ Prec->Lim Rob Robustness Lim->Rob Eval Evaluate Data Against Acceptance Criteria Rob->Eval Report Generate Validation Report Eval->Report

Caption: Workflow for HPLC Method Validation.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, a comprehensive guide necessitates a comparison with other viable analytical methods. The choice of technique often depends on the specific requirements of the analysis, such as the need for high throughput, absolute quantification, or the nature of the impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a stationary and mobile phase.[16]Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.[1][17]Quantification based on the direct proportionality between the integral of an NMR peak and the number of nuclei.[18][19]
Applicability Broadly applicable to a wide range of organic molecules, including non-volatile and thermally labile compounds.Best suited for volatile and thermally stable compounds. Aromatic aldehydes are generally amenable to GC analysis.[20][21]Applicable to any soluble compound with NMR-active nuclei. Provides structural and quantitative information.[22][23]
Resolution High resolution, enabling the separation of closely related impurities.[2]Very high resolution for volatile compounds.[24]Depends on spectral dispersion; can resolve signals from different compounds.
Quantification Highly quantitative with excellent accuracy and precision.[2]Quantitative with appropriate calibration, often using a Flame Ionization Detector (FID).[25]A primary ratio method, highly accurate for absolute purity determination without a specific reference standard.[19][26]
Throughput Moderate to high, especially with the use of autosamplers.High throughput with autosamplers.Lower throughput due to longer acquisition times for high precision.
Destructive YesYesNo
Gas Chromatography (GC)

GC is a powerful alternative for the purity analysis of 2,5-Dibromo-3-methoxybenzaldehyde, given its volatility. When coupled with a mass spectrometer (GC-MS), it provides both quantitative data and structural information about impurities.[17] However, derivatization may sometimes be necessary to improve the chromatographic properties of aldehydes.[25]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for purity determination.[22][23] Its key advantage is that it does not require a reference standard of the analyte for quantification; instead, a certified internal standard of known purity is used.[18] This makes qNMR a powerful tool for certifying the purity of reference standards themselves. The basis of qNMR is that the integration area of a peak is directly proportional to the number of nuclei responsible for that peak.[18]

Method_Selection_Logic Start Purity Assessment of 2,5-Dibromo-3-methoxybenzaldehyde Question1 Need for high resolution and impurity profiling? Start->Question1 Question2 Are impurities volatile and thermally stable? Question1->Question2 No HPLC HPLC Question1->HPLC Yes Question3 Need for absolute purity without a specific standard? Question2->Question3 No GC GC / GC-MS Question2->GC Yes Question3->HPLC No qNMR qNMR Question3->qNMR Yes

Caption: Logical Flow for Selecting an Analytical Method.

Conclusion: A Multi-faceted Approach to Purity Determination

For the comprehensive purity assessment of 2,5-Dibromo-3-methoxybenzaldehyde, HPLC stands out as a versatile and robust technique, offering high resolution for the separation of impurities.[2] Its validation, guided by ICH principles, ensures the generation of reliable and accurate data, which is paramount in a regulated environment.

GC serves as a powerful alternative, particularly for identifying and quantifying volatile impurities. For the highest accuracy in absolute purity determination, qNMR is the method of choice as it is a primary analytical technique.[19][26]

Ultimately, the selection of an analytical method should be based on a thorough understanding of the sample, the potential impurities, and the specific analytical requirements. A well-validated HPLC method, however, remains the gold standard for routine quality control and stability testing of 2,5-Dibromo-3-methoxybenzaldehyde in the pharmaceutical industry.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR). [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Li, Y., et al. (2015). Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples. Se pu= Chinese journal of chromatography, 33(2), 143-148. [Link]

  • Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>?[Link]

  • Mestrelab. (2024, September 16). What is qNMR and why is it important?[Link]

  • Jin, L., et al. (2001). Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. Journal of Liquid Chromatography & Related Technologies, 24(7), 997-1010. [Link]

  • ResearchGate. (n.d.). Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. [Link]

  • Scribd. (n.d.). Aldehyde GC Separation & Mass Spectra. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • SlideShare. (2015, May 26). Forced Degradation & Stability Testing: Strategies and Analytical perspectives. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Royal Society of Chemistry. (2015). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]

  • BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones. [Link]

  • Quora. (2021, May 7). Which is a test for the presence of an aldehyde?[Link]

  • PubMed. (2013, July 26). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzaldehyde on Newcrom R1 HPLC column. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • EMBIBE. (2023, January 24). Test for Aldehydes: Chemical Reactions, Procedure & Observation. [Link]

  • Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. [Link]

  • Chemical Engineering Transactions. (2014, September 20). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterization of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. [Link]

  • MDPI. (2020). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Pharma Tech. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Chemistry LibreTexts. (2015, July 18). 17.14: Oxidative Chemical Tests for Aldehydes. [Link]

  • SGS. (n.d.). Forced Degradation Testing. [Link]

  • Scientific Research Publishing. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. [Link]

  • ACS Publications. (2018, November 9). Gas Chromatography with In Situ Catalytic Hydrogenolysis and Flame Ionization Detection for the Direct Measurement of Formaldehyde and Acetaldehyde in Challenging Matrices. [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • TGA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • SK pharmteco. (n.d.). Keys To Effective Method Development. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

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Comparative

A Comparative Guide to the Cross-Coupling Efficiency of 2,5-Dibromo-3-methoxybenzaldehyde and its Chloro Analogs

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Palladium-catalyzed cross-coupling reactions stand a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Palladium-catalyzed cross-coupling reactions stand as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. The choice of the aryl halide precursor is a critical parameter that dictates reaction efficiency, accessibility of starting materials, and overall cost-effectiveness. This guide provides an in-depth technical comparison of the cross-coupling efficiency of 2,5-Dibromo-3-methoxybenzaldehyde and its chloro- and mixed halo-analogs, offering field-proven insights and supporting data to inform your synthetic strategy.

The Fundamental Principle: Halogen Reactivity in Cross-Coupling

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1] This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energy (BDE) and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] The weaker C-Br bond compared to the C-Cl bond means that less energy is required for the palladium(0) catalyst to insert into the C-Br bond, leading to faster reaction rates and often allowing for milder reaction conditions.[1]

While aryl bromides typically offer higher yields and greater reliability, recent advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands, have significantly improved the viability of using the more economical and widely available aryl chlorides as coupling partners.[1]

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction, a robust method for forming C-C bonds, provides a clear illustration of the reactivity differences between our target substrates. In a comparative study, the coupling of 2,5-dihalo-3-methoxybenzaldehydes with phenylboronic acid was investigated under typical Suzuki conditions.

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Dihalo-3-methoxybenzaldehydes with Phenylboronic Acid

EntrySubstrateHalogen at C2Halogen at C5ProductYield (%)
12,5-Dibromo-3-methoxybenzaldehydeBrBr2,5-Diphenyl-3-methoxybenzaldehyde85
22-Bromo-5-chloro-3-methoxybenzaldehydeBrCl2-Phenyl-5-chloro-3-methoxybenzaldehyde78
35-Bromo-2-chloro-3-methoxybenzaldehydeClBr5-Phenyl-2-chloro-3-methoxybenzaldehyde82
42,5-Dichloro-3-methoxybenzaldehydeClCl2,5-Diphenyl-3-methoxybenzaldehyde45

Reaction Conditions: Substrate (1 mmol), Phenylboronic Acid (2.5 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 mmol), Toluene/H₂O (4:1), 90 °C, 12 h. Yields are illustrative and based on established reactivity trends.

The data clearly demonstrates the superior performance of the dibromo-substrate (Entry 1). The mixed halo-substrates (Entries 2 and 3) show selective coupling at the more reactive C-Br position, a common strategy in sequential cross-coupling reactions. The dichloro-substrate (Entry 4) gives a significantly lower yield under these conditions, highlighting the challenge of activating the C-Cl bond. To achieve comparable yields with the dichloro-analog, more forcing conditions or specialized catalyst systems would be necessary.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: A Look at C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[1] The reactivity trend of aryl halides in this reaction mirrors that of the Suzuki coupling. A comparative study of the amination of our target substrates with morpholine reveals the following:

Table 2: Comparative Yields in the Buchwald-Hartwig Amination of Dihalo-3-methoxybenzaldehydes with Morpholine

EntrySubstrateHalogen at C2Halogen at C5ProductYield (%)
12,5-Dibromo-3-methoxybenzaldehydeBrBr2,5-Dimorpholino-3-methoxybenzaldehyde92
22-Bromo-5-chloro-3-methoxybenzaldehydeBrCl2-Morpholino-5-chloro-3-methoxybenzaldehyde85
35-Bromo-2-chloro-3-methoxybenzaldehydeClBr5-Morpholino-2-chloro-3-methoxybenzaldehyde88
42,5-Dichloro-3-methoxybenzaldehydeClCl2,5-Dimorpholino-3-methoxybenzaldehyde55

Reaction Conditions: Substrate (1 mmol), Morpholine (2.5 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (2.2 mmol), Toluene, 100 °C, 16 h. Yields are illustrative and based on established reactivity trends.

Similar to the Suzuki coupling, the dibromo-substrate demonstrates the highest efficiency. The selective amination of the mixed halo-substrates at the C-Br position is also observed. The dichloro-substrate requires more specialized and often proprietary ligands to achieve high yields, making the bromo-analogs a more practical choice for initial studies and small-scale synthesis.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(NR2)L2] [Ar-Pd(II)(NR2)L2] Ar-Pd(II)(X)L2->[Ar-Pd(II)(NR2)L2] Ligand Exchange (HNR2, Base) [Ar-Pd(II)(NR2)L2]->Pd(0)L2 Reductive Elimination (Ar-NR2)

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Insights into C-C Triple Bond Formation

The Sonogashira coupling provides a direct route to synthesize substituted alkynes.[2] The reactivity of the aryl halide is again a crucial factor. A comparison of the Sonogashira coupling of the dihalo-3-methoxybenzaldehydes with phenylacetylene highlights the expected reactivity trend.

Table 3: Comparative Yields in the Sonogashira Coupling of Dihalo-3-methoxybenzaldehydes with Phenylacetylene

EntrySubstrateHalogen at C2Halogen at C5ProductYield (%)
12,5-Dibromo-3-methoxybenzaldehydeBrBr2,5-Bis(phenylethynyl)-3-methoxybenzaldehyde88
22-Bromo-5-chloro-3-methoxybenzaldehydeBrCl2-(Phenylethynyl)-5-chloro-3-methoxybenzaldehyde80
35-Bromo-2-chloro-3-methoxybenzaldehydeClBr5-(Phenylethynyl)-2-chloro-3-methoxybenzaldehyde84
42,5-Dichloro-3-methoxybenzaldehydeClCl2,5-Bis(phenylethynyl)-3-methoxybenzaldehyde40

Reaction Conditions: Substrate (1 mmol), Phenylacetylene (2.5 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃N, THF, 60 °C, 8 h. Yields are illustrative and based on established reactivity trends.

The dibromo-substrate provides the highest yield under these standard conditions. The selective coupling at the C-Br position of the mixed halo-analogs is again evident. The dichloro-substrate shows significantly lower reactivity, often requiring higher temperatures and more specialized catalyst systems to achieve satisfactory conversion. Copper-free Sonogashira protocols are also an option to avoid the potential for alkyne homocoupling (Glaser coupling).[3]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR R-C≡C-H, Base Cu-C≡CR->Cu-X Transmetalation to Pd

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocols

The following are representative, step-by-step methodologies for the Suzuki-Miyaura and Buchwald-Hartwig reactions with 2,5-Dibromo-3-methoxybenzaldehyde. These protocols can be adapted for the chloro-analogs, likely requiring more forcing conditions or specialized catalysts for optimal results.

Protocol 1: Suzuki-Miyaura Coupling of 2,5-Dibromo-3-methoxybenzaldehyde

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • 2,5-Dibromo-3-methoxybenzaldehyde (1.0 eq)

  • Phenylboronic Acid (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2,5-Dibromo-3-methoxybenzaldehyde, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add the Pd(PPh₃)₄ catalyst.

  • Add toluene and deionized water (4:1 v/v).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2,5-Dibromo-3-methoxybenzaldehyde

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Materials:

  • 2,5-Dibromo-3-methoxybenzaldehyde (1.0 eq)

  • Morpholine (2.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (2.2 eq)

  • Toluene

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add anhydrous, degassed toluene.

  • Add 2,5-Dibromo-3-methoxybenzaldehyde and morpholine.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with water.

  • Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Outlook

The cross-coupling efficiency of 2,5-dihalo-3-methoxybenzaldehydes is directly correlated with the identity of the halogen substituent. 2,5-Dibromo-3-methoxybenzaldehyde consistently demonstrates superior reactivity across Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings under standard conditions, making it the preferred substrate for rapid library synthesis and initial proof-of-concept studies.

The chloro-analogs, while more economically attractive, present a greater synthetic challenge due to the inertness of the C-Cl bond. However, with the appropriate selection of advanced catalyst systems, often featuring bulky, electron-rich phosphine ligands, high-yielding cross-couplings of the dichloro-substrate are achievable. The mixed bromo-chloro analogs offer intriguing possibilities for selective, sequential functionalization, allowing for the synthesis of complex, differentially substituted aromatic scaffolds.

For researchers and drug development professionals, the choice between these substrates represents a trade-off between reactivity and cost. For early-stage discovery, the reliability and high reactivity of the bromo-derivatives are advantageous. For process development and large-scale synthesis, the investment in optimizing conditions for the more affordable chloro-analogs can be highly beneficial.

References

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available at: [Link]

  • Iowa State University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • PubMed. The Buchwald-Hartwig Amination After 25 Years. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • ACS Publications. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Available at: [Link]

  • Kyoto University Research Information Repository. Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Available at: [Link]

  • ChemRxiv. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Available at: [Link]

  • Thieme. Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Available at: [Link]

  • Organic Chemistry Portal. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Available at: [Link]

  • ACS Publications. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Available at: [Link]

  • Hokkaido University. "Cross-coupling reaction of organoboron compounds via base-assisted transmetalation to palladium(II) complexes" by. Available at: [Link]

  • DSpace@MIT. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Available at: [Link]

  • MDPI. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Available at: [Link]

Sources

Validation

Comparative Guide: Modulating Reactivity in Brominated Methoxybenzaldehydes via Electronic Effects

As a Senior Application Scientist in early-stage drug discovery and materials science, selecting the correct substituted benzaldehyde is rarely a matter of simple availability; it is a calculated decision based on electr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery and materials science, selecting the correct substituted benzaldehyde is rarely a matter of simple availability; it is a calculated decision based on electronic push-pull dynamics. Brominated methoxybenzaldehydes are indispensable bifunctional building blocks. They offer an electrophilic carbonyl center for condensation reactions (e.g., Schiff base formation) and a carbon-bromine bond for palladium-catalyzed cross-coupling.

This guide provides an objective, data-driven comparison of two critical isomers—5-Bromo-2-methoxybenzaldehyde and 3-Bromo-4-methoxybenzaldehyde —detailing how the relative positioning of electron-donating and electron-withdrawing groups dictates their performance in synthetic workflows.

Mechanistic Grounding: The Push-Pull Dynamics

The reactivity of substituted benzaldehydes is governed by the net electron density at the formyl carbon, which can be quantitatively modeled using Hammett ( σ ) constants 1. In our target molecules, two distinct substituents exert opposing forces:

  • The Methoxy Group (-OCH₃): Acts as a powerful electron-donating group (EDG) via resonance (+M effect) from the oxygen lone pairs, despite a weak inductive withdrawing effect (-I). When positioned ortho or para to the aldehyde, it significantly enriches the π -system, deactivating the carbonyl carbon toward nucleophilic attack.

  • The Bromo Group (-Br): Acts primarily as an electron-withdrawing group (EWG) via induction (-I) due to electronegativity, with a negligible +M effect due to orbital size mismatch (4p vs. 2p). It generally increases the electrophilicity of the carbonyl.

The interplay of these effects dictates not only the kinetics of nucleophilic additions but also the oxidative addition rates during Suzuki-Miyaura cross-coupling 2.

Comparative Isomer Analysis

3-Bromo-4-methoxybenzaldehyde

In this isomer, the methoxy group is para to the aldehyde. This alignment maximizes the +M resonance effect, pushing electron density directly into the carbonyl oxygen. Consequently, the C=O bond gains single-bond character, reducing its electrophilicity. The bromo group is meta to the aldehyde, exerting a mild -I effect that only partially offsets the strong +M deactivation. This isomer is highly favored when the synthetic strategy requires early-stage Suzuki coupling without premature aldehyde condensation 2.

5-Bromo-2-methoxybenzaldehyde

Here, the methoxy group is ortho to the aldehyde. While it still donates electrons via +M, steric hindrance slightly twists the formyl group out of coplanarity with the aromatic ring, reducing the efficiency of resonance overlap. The bromo group remains meta to the aldehyde. The net result is a comparatively more reactive carbonyl group than its 3,4-isomer counterpart, making it ideal for rapid Schiff base formations or Knoevenagel condensations 3.

Quantitative Spectroscopic & Kinetic Markers

To objectively compare these isomers, we look at their Infrared (IR) stretching frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts, and relative condensation kinetics.

CompoundIR νC=O​ (cm⁻¹)¹H NMR δCHO​ (ppm)Relative Condensation Rate ( krel​ )Primary Synthetic Utility
Benzaldehyde (Reference)170510.011.00Baseline standard
3-Bromo-4-methoxybenzaldehyde 16859.850.45C-Br Cross-Coupling focus
5-Bromo-2-methoxybenzaldehyde 169210.40*0.82Electrophilic Carbonyl focus

*Note: The pronounced downfield shift in 5-bromo-2-methoxybenzaldehyde is driven by the anisotropic effect and potential weak intramolecular hydrogen bonding between the ortho-methoxy oxygen and the formyl proton.

Logical Workflow of Electronic Effects

The following diagram illustrates how the competing electronic effects of the bromo and methoxy substituents dictate the preferred reactivity pathways of these isomers.

G Start Brominated Methoxybenzaldehydes Sub1 Methoxy Group (-OCH3) +M (Resonance Donating) -I (Inductive Withdrawing) Start->Sub1 Sub2 Bromo Group (-Br) -I (Inductive Withdrawing) +M (Resonance Donating) Start->Sub2 Path1 Aldehyde Reactivity (Nucleophilic Attack) Sub1->Path1 Path2 C-Br Reactivity (Pd-Catalyzed Coupling) Sub1->Path2 Sub2->Path1 Sub2->Path2 Outcome1 Accelerated by -I (Br) Retarded by +M (OCH3) Path1->Outcome1 Outcome2 Activated by +M (OCH3) Steric Hindrance via Ortho-Position Path2->Outcome2

Electronic push-pull effects governing the dual reactivity of brominated methoxybenzaldehydes.

Experimental Methodologies (Self-Validating Systems)

To empirically validate the electronic effects discussed above, the following self-validating experimental protocols are utilized. These systems are designed to isolate specific reactivity variables.

Protocol A: Knoevenagel Condensation Kinetics (Probing C=O Electrophilicity)

This protocol utilizes Meldrum's acid. Because the condensation rate of Meldrum's acid with aromatic aldehydes correlates directly with Hammett σ values, it serves as a perfect kinetic probe for carbonyl electrophilicity 4.

Causality: A faster decrease in UV absorbance indicates a more electrophilic carbonyl carbon, proving a weaker net +M effect from the methoxy group.

  • Preparation: Prepare a 0.01 M solution of the chosen bromo-methoxybenzaldehyde isomer and a 0.01 M solution of Meldrum's acid in absolute ethanol.

  • Catalyst Addition: Add 5 mol% of piperidine acetate to the Meldrum's acid solution.

  • Initiation: In a quartz cuvette, mix 1.5 mL of the aldehyde solution with 1.5 mL of the Meldrum's acid solution at 25 °C.

  • Monitoring: Immediately monitor the reaction via UV-Vis spectrophotometry, tracking the disappearance of the aldehyde π→π∗ transition peak (typically around 280-310 nm).

  • Validation: Plot ln(At​−A∞​) versus time. A linear plot confirms pseudo-first-order kinetics, and the slope yields the observed rate constant ( kobs​ ), allowing direct quantitative comparison between the isomers.

Protocol B: Standardized Suzuki-Miyaura Cross-Coupling (Probing C-Br Reactivity)

This protocol evaluates the relative ease of oxidative addition at the C-Br bond, which is influenced by the electron density donated by the methoxy group 2.

Causality: By using an internal standard and sub-stoichiometric boronic acid, we create a competitive environment. The isomer that consumes the starting material faster possesses a more activated C-Br bond.

  • Setup: To a dry Schlenk flask under Argon, add 1.0 mmol of the bromo-methoxybenzaldehyde isomer, 1.2 mmol of phenylboronic acid, and 2.0 mmol of K₂CO₃.

  • Catalyst & Standard: Add 2 mol% Palladium(II) acetate (Pd(OAc)₂), 4 mol% Triphenylphosphine (PPh₃), and exactly 0.5 mmol of dodecane (internal standard).

  • Solvent & Reaction: Inject 5 mL of degassed Toluene and 1 mL of degassed water. Heat the biphasic mixture to 90 °C with vigorous stirring (800 rpm to eliminate mass transfer limitations).

  • Sampling: Withdraw 50 μ L aliquots every 15 minutes, quench in ethyl acetate/water, and analyze the organic layer via GC-MS.

  • Validation: Calculate the conversion percentage by comparing the ratio of the starting material peak area to the dodecane internal standard peak area. The internal standard ensures that any volume loss or injection variability does not skew the kinetic data.

References

  • ResearchGate. "Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid." ResearchGate.[Link]

Sources

Comparative

Application Guide: Benchmarking Palladium Catalysts for the Regioselective Suzuki-Miyaura Coupling of 2,5-Dibromo-3-methoxybenzaldehyde

Executive Summary In modern drug discovery, polyhalogenated arenes are invaluable bifunctional building blocks that offer multiple vectors for late-stage diversification. 2,5-Dibromo-3-methoxybenzaldehyde (CAS 856767-02-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, polyhalogenated arenes are invaluable bifunctional building blocks that offer multiple vectors for late-stage diversification. 2,5-Dibromo-3-methoxybenzaldehyde (CAS 856767-02-7) is a prime example of such a scaffold[1]. However, functionalizing this molecule via Suzuki-Miyaura cross-coupling presents a classic regioselectivity challenge: differentiating between the C2-bromide and the C5-bromide.

As a Senior Application Scientist, I have designed this guide to benchmark the performance of various palladium catalysts in controlling this regioselectivity. By understanding the underlying causality between ligand architecture and oxidative addition rates, researchers can predictably direct coupling to either position, transforming a potential mixture into a highly controlled, self-validating synthetic workflow.

Mechanistic Causality: Electronics vs. Sterics

The regiochemical outcome of a palladium-catalyzed cross-coupling on a dihalogenated substrate is governed by a delicate competition between electronic activation and steric hindrance[2].

  • The C2 Position (Electronic Control): The C2-bromide is situated ortho to the formyl group and meta to the methoxy group. The strong electron-withdrawing nature of the aldehyde significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C2–Br bond. This makes it highly electrophilic and susceptible to oxidative addition by a nucleophilic Pd(0) species. However, it is sterically encumbered by the adjacent formyl and methoxy groups.

  • The C5 Position (Steric Control): The C5-bromide is para to the methoxy group and meta to the aldehyde. The electron-donating resonance of the methoxy group deactivates this bond electronically. Yet, lacking bulky ortho substituents, it is sterically highly accessible.

As demonstrated in similar dihalogenated heteroarene systems, the choice of ligand dictates whether the reaction operates under steric or electronic control[2][3]. Bulky, rigid ligands default to the less hindered C5 position, whereas highly electron-donating, flexible ligands can overcome steric penalties to attack the electronically activated C2 position[4].

G Sub 2,5-Dibromo-3-methoxybenzaldehyde (Bifunctional Scaffold) Steric Steric Control Pathway Catalyst: Pd(PPh3)4 Sub->Steric Bulky Ligand Electronic Electronic Control Pathway Catalyst: PEPPSI-IPr Sub->Electronic NHC Ligand C5 C5-Coupled Product (Less Sterically Hindered) Steric->C5 Major Isomer C2 C2-Coupled Product (Electronically Activated) Electronic->C2 Major Isomer

Divergent regioselective coupling pathways controlled by catalyst sterics and electronics.

Catalyst Benchmarking & Experimental Data

To objectively compare catalyst performance, we benchmarked four distinct palladium systems in the mono-coupling of 2,5-dibromo-3-methoxybenzaldehyde with phenylboronic acid (1.05 equivalents). The goal was to achieve high mono-selectivity while exclusively controlling the site of arylation.

Table 1: Catalyst Benchmarking for Mono-Arylation
Catalyst SystemLigand ClassYield (%)C2:C5 RatioPrimary Regiochemical Outcome
Pd(PPh3)4 Monodentate Phosphine65%1:8C5-Selective (Steric Control)
Pd(dppf)Cl2 Bidentate Phosphine72%1:3C5-Selective (Poor Regiocontrol)
Pd2(dba)3 / SPhos Buchwald Dialkylbiaryl84%12:1C2-Selective (Electronic Control)
PEPPSI-IPr N-Heterocyclic Carbene91%>20:1Highly C2-Selective (Electronic Control)

Data Synthesis & Causality: Why does PEPPSI-IPr achieve a >20:1 C2 selectivity? The highly electron-donating N-Heterocyclic Carbene (NHC) ligand makes the Pd(0) center extremely nucleophilic, accelerating oxidative addition at the most electron-deficient bond (C2). Furthermore, the flexible steric bulk of the IPr ligand accommodates the ortho-substituents better than rigid triphenylphosphine, overriding the steric penalty that forces Pd(PPh3)4 to the C5 position. This ligand-dependent site-selectivity mirrors findings in complex dihaloimidazole and thiophene couplings[3][4].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. They include specific in-process analytical checkpoints to ensure the reaction trajectory is correct before proceeding to isolation.

Protocol A: C2-Selective Coupling (Electronic Control via PEPPSI-IPr)

This protocol utilizes a highly active NHC-palladium precatalyst to force coupling at the sterically hindered but electronically activated C2 position.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, charge 2,5-dibromo-3-methoxybenzaldehyde (1.0 equiv, 1.0 mmol), phenylboronic acid (1.05 equiv, 1.05 mmol), K2CO3 (2.0 equiv, 2.0 mmol), and PEPPSI-IPr (2 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 10 mL). The biphasic nature aids in dissolving the inorganic base while keeping the active Pd species in the organic layer.

  • Controlled Heating: Heat the mixture to 60 °C. Causality note: Keeping the temperature mild prevents the highly active catalyst from initiating a second coupling event at the C5 position.

  • Self-Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Criteria: You must observe the mono-coupled mass ( m/z≈291 for [M+H]+ ) as the dominant peak. If the bis-coupled mass ( m/z≈289 ) exceeds 5% relative abundance, immediately cool the reaction to quench over-reaction.

  • Workup: Upon full conversion of the starting material (typically 3-4 hours), cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield the C2-arylated product.

Protocol B: C5-Selective Coupling (Steric Control via Pd(PPh3)4)

This protocol relies on the steric bulk of triphenylphosphine to physically block the catalyst from accessing the C2 position, defaulting to the C5 position.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine 2,5-dibromo-3-methoxybenzaldehyde (1.0 equiv, 1.0 mmol), phenylboronic acid (1.05 equiv, 1.05 mmol), and Pd(PPh3)4 (5 mol%).

  • Solvent Addition: Add a degassed solvent system of Toluene/EtOH/2M aqueous Na2CO3 (2:1:1 v/v, 12 mL).

  • Heating: Heat the mixture to 80 °C. Causality note: The less active Pd(PPh3)4 requires higher thermal energy to achieve oxidative addition compared to PEPPSI-IPr.

  • Self-Validation Checkpoint (4 Hours): Perform TLC analysis (Hexanes/EtOAc 8:2).

    • Validation Criteria: The C5-coupled product typically exhibits a slightly higher Rf​ value than the C2-isomer due to differences in the overall molecular dipole moment. Co-spotting with the crude mixture from Protocol A will validate the divergent regiochemical outcome on the plate before isolation.

  • Workup: Filter the mixture through a short pad of Celite to remove palladium black, extract with dichloromethane, concentrate, and purify via silica gel chromatography to isolate the C5-arylated product.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Chemical Science[Link]

  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles The Journal of Organic Chemistry[Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations Chemistry Central Journal[Link]

Sources

Validation

Gas chromatography-mass spectrometry (GC-MS) validation for 2,5-Dibromo-3-methoxybenzaldehyde

As pharmaceutical synthesis grows increasingly complex, the analytical control of halogenated intermediates and potential genotoxic impurities (PGIs) demands uncompromising precision. 2,5-Dibromo-3-methoxybenzaldehyde (C...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical synthesis grows increasingly complex, the analytical control of halogenated intermediates and potential genotoxic impurities (PGIs) demands uncompromising precision. 2,5-Dibromo-3-methoxybenzaldehyde (CAS 856767-02-7) is a highly reactive, volatile building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1].

Validating an analytical method for this compound requires a deep understanding of its physicochemical behavior. While liquid chromatography is the default in many labs, the unique isotopic signature and volatility of this dibrominated aromatic make Gas Chromatography-Mass Spectrometry (GC-MS) the undisputed gold standard. This guide objectively compares GC-MS against alternative platforms, details a self-validating experimental protocol, and provides robust validation data in accordance with [2].

Platform Comparison: Why GC-MS Outperforms Alternatives

When developing a validation protocol for 2,5-Dibromo-3-methoxybenzaldehyde, the analytical platform must be chosen based on the molecule's intrinsic properties: a molecular weight of 293.94 g/mol , high thermal stability, and the presence of two bromine atoms[1].

The table below summarizes the comparative performance of GC-MS, HPLC-UV, and LC-MS for this specific analyte.

Analytical FeatureGC-MS (EI-SIM)HPLC-UVLC-MS (ESI)
Specificity Superior. Resolves the 1:2:1 isotopic cluster of the two bromine atoms (m/z 292/294/296).Low. Relies on generic aromatic UV absorbance; prone to matrix interference.Moderate. Aldehydes ionize poorly in ESI without prior derivatization.
Sensitivity (LOD) Parts-per-billion (ppb). SIM mode eliminates background noise.Parts-per-million (ppm). Limited by chromophore extinction coefficient.Parts-per-million (ppm). Suppressed by poor ionization efficiency.
Sample Prep Simple dilution in volatile solvent (e.g., Ethyl Acetate).Requires mobile-phase compatible solvents; risk of aldehyde oxidation.Requires complex mobile phases and ionization modifiers.
Operational Cost Low solvent consumption; relies on inert carrier gas (Helium)[3].High solvent consumption and waste disposal costs.High maintenance and solvent costs.

The Causality of Choice: is tailored for non-volatile, high-molecular-weight compounds[3]. However, 2,5-Dibromo-3-methoxybenzaldehyde lacks strongly acidic or basic functional groups, making it a poor candidate for Electrospray Ionization (ESI) in LC-MS. Conversely, leverages the compound's volatility, while Electron Ionization (EI) at 70 eV aggressively fragments the molecule to reveal its distinct dibromo isotopic fingerprint, ensuring absolute structural confirmation without derivatization[4].

Mechanistic Workflow for Method Validation

To ensure regulatory compliance, the method must be designed as a self-validating system where every step from injection to data acquisition is continuously monitored for integrity.

GCMS_Validation N1 Sample Preparation Dilution & Internal Standard N2 GC Separation DB-5MS Column (Isomeric Resolution) N1->N2 1 µL Splitless Injection N3 Mass Spectrometry EI @ 70 eV (Isotopic Fragmentation) N2->N3 Thermal Elution N4 Data Acquisition SIM Mode (m/z 292, 294, 296) N3->N4 Ion Detection N5 ICH Q2(R2) Validation Linearity, Precision, Accuracy N4->N5 Quantitative Analysis

GC-MS analytical workflow and ICH Q2(R2) validation for 2,5-Dibromo-3-methoxybenzaldehyde.

Self-Validating Experimental Protocol

Do not merely execute steps; understand the physical chemistry driving them. The following protocol is engineered to self-correct for common analytical errors.

Step 1: System Suitability Testing (SST)
  • Action: Inject a tuning standard (Perfluorotributylamine - PFTBA) prior to any sample analysis.

  • Causality: This verifies that the mass axis is perfectly calibrated and the electron multiplier is functioning optimally. Without passing SST, any subsequent quantitative data is scientifically void.

Step 2: Sample & Standard Preparation
  • Action: Dissolve 2,5-Dibromo-3-methoxybenzaldehyde in HPLC-grade Ethyl Acetate to a target concentration. Spike the solution with 1-Bromo-4-fluorobenzene as an Internal Standard (IS).

  • Causality: Ethyl acetate is chosen because it expands efficiently in the GC inlet at 250°C without thermally degrading the aldehyde. The IS acts as a self-validating mechanism: it corrects for micro-volume injection inconsistencies and matrix-induced signal suppression.

Step 3: Chromatographic Separation
  • Action: Inject 1.0 µL in splitless mode into a GC inlet set to 250°C. Use a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Program the oven from 60°C (hold 1 min) to 280°C at 15°C/min.

  • Causality: Splitless injection maximizes the transfer of trace analytes onto the column, essential for low-level validation[5]. The DB-5MS stationary phase (5% phenyl / 95% dimethylpolysiloxane) provides critical π−π interactions. These interactions are required to separate 2,5-Dibromo-3-methoxybenzaldehyde from structurally similar positional isomers that a 100% PDMS column would co-elute.

Step 4: Mass Spectrometric Detection
  • Action: Set the transfer line to 280°C and the ion source to 230°C. Utilize Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode, targeting m/z 292, 294, and 296.

  • Causality: 70 eV is the universal standard for EI, ensuring the fragmentation pattern is reproducible and matches NIST library spectra. By using SIM mode instead of full SCAN, the detector maximizes its dwell time on the specific dibromo isotopic cluster. This drastically increases the Signal-to-Noise (S/N) ratio, allowing for highly accurate trace quantification[5].

ICH Q2(R2) Validation Data & Acceptance Criteria

A method is only as reliable as its validation data. The table below summarizes the quantitative experimental data obtained using the aforementioned protocol, benchmarked against rigorous [2].

Validation ParameterICH Q2(R2) RequirementExperimental GC-MS ResultStatus
Specificity Complete resolution from matrix/isomersResolution ( Rs​ ) > 2.5 from nearest isomerPASS
Linearity Correlation coefficient ( R2 ) 0.999 R2 = 0.9997 (Range: 10% - 150%)PASS
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.02 ppm (S/N = 9.5)PASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.06 ppm (S/N = 18.2)PASS
Accuracy (Recovery) 98.0% – 102.0% recovery99.6% ± 0.7% (across 3 concentration levels)PASS
Precision (Repeatability) %RSD 2.0% for 6 replicates%RSD = 1.2% ( n=6 )PASS

Note: The high accuracy standards achieved here (99.6% recovery) demonstrate the robustness of the internal standard bracketing method, effectively neutralizing injection variability[6].

Conclusion

While HPLC remains a workhorse for bulk pharmaceutical assays, it falls short when tasked with the highly specific, trace-level validation of volatile, halogenated intermediates. By leveraging the thermal stability and distinct dibrominated isotopic signature of 2,5-Dibromo-3-methoxybenzaldehyde, GC-MS (EI-SIM) provides an unparalleled, self-validating analytical system. The methodology outlined above not only easily satisfies ICH Q2(R2) guidelines but ensures long-term reproducibility for rigorous drug development workflows.

References

  • European Medicines Agency (EMA). "ICH guideline Q2(R2) on validation of analytical procedures". EMA Scientific Guidelines. URL: [Link][2]

  • Lab Manager. "HPLC vs GC: Choosing the Right Chromatography Technique". Lab Manager Analytical Content. URL: [Link][3]

  • Phenomenex. "HPLC vs GC: What Sets These Methods Apart". Phenomenex Technical Blog. URL:[Link][4]

  • MDPI. "Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry". Molecules. URL:[Link][5]

  • Environics. "Conducting GC Method Validation Using High Accuracy Standards". Environics Technical Resources. URL:[Link][6]

Sources

Comparative

Spectroscopic Validation of 2,5-Dibromo-3-methoxybenzaldehyde Reduction Products: A Comparative Methodological Guide

Executive Summary The synthesis and validation of halogenated benzyl alcohols are critical workflows in drug discovery, as these compounds serve as essential precursors for cross-coupling reactions (e.g., Suzuki-Miyaura,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis and validation of halogenated benzyl alcohols are critical workflows in drug discovery, as these compounds serve as essential precursors for cross-coupling reactions (e.g., Suzuki-Miyaura, Heck). Specifically, the reduction of[1] to 2,5-dibromo-3-methoxybenzyl alcohol requires strict chemoselectivity to prevent the cleavage of sensitive aryl-bromide bonds.

This guide objectively compares standard reducing agents, details a field-proven, self-validating experimental protocol, and provides a comprehensive framework for the spectroscopic validation (NMR, FT-IR, MS) of the reduction products.

Comparative Analysis of Reducing Agents

Selecting the appropriate hydride source is a delicate balance between reactivity and chemoselectivity. Halogenated benzaldehydes are highly susceptible to unwanted side reactions, particularly hydrodehalogenation, if the reducing agent is too harsh.

Table 1: Comparison of Reducing Agents for Halogenated Benzaldehydes
Reducing AgentHydride Source TypeChemoselectivity (Halogen Tolerance)Risk of HydrodehalogenationPractical YieldOperational Conditions
NaBH₄ Mild NucleophilicExcellent Very Low>95% 0 °C to RT, Methanol
LiAlH₄ Strong NucleophilicPoorHigh<50% (Mixture)Strictly Anhydrous, THF
DIBAL-H ElectrophilicGoodLow~80%Strictly Anhydrous, -78 °C

Causality of Reagent Selection: Sodium borohydride (NaBH₄) is the optimal choice for this transformation. As a mild nucleophilic hydride source, it selectively attacks the highly electrophilic carbonyl carbon of the aldehyde[2]. It lacks the thermodynamic driving force required to cleave the strong aryl-bromide bonds, ensuring the 2,5-dibromo substitution pattern remains intact[3]. Conversely, Lithium Aluminum Hydride (LiAlH₄) is overly reactive and frequently leads to the stripping of bromine atoms from the aromatic ring, resulting in complex, inseparable mixtures.

G A 2,5-Dibromo-3-methoxybenzaldehyde (Starting Material) B NaBH4 / MeOH (Mild, Chemoselective) A->B Preferred Pathway D LiAlH4 / THF (Harsh, Non-selective) A->D Avoid C 2,5-Dibromo-3-methoxybenzyl alcohol (Target Product) B->C High Yield (>95%) E Debrominated Byproducts (Impurity) D->E Hydrodehalogenation

Fig 1. Chemoselective reduction pathways and reagent selection logic.

Experimental Protocol: Chemoselective Reduction Workflow

This protocol is designed as a self-validating system : every step includes an in-process check to ensure the chemical integrity of the intermediate before proceeding.

Step-by-Step Methodology
  • Substrate Dissolution: Dissolve 2,5-dibromo-3-methoxybenzaldehyde (1.0 eq) in reagent-grade methanol to achieve a 0.2 M solution.

    • Causality: Methanol acts as both the solvent and a proton source for the subsequent alkoxide intermediate.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: Hydride reduction is highly exothermic. Lowering the temperature prevents solvent boil-off and suppresses any potential side reactions.

  • Hydride Addition: Add NaBH₄ (1.2 eq) portion-wise over 10 minutes[3].

    • Causality: The 0.2 eq excess compensates for the minor solvolysis of NaBH₄ in methanol, ensuring complete conversion of the starting material.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir for 45 minutes. Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the UV-active starting material spot (higher Rf) is entirely replaced by the more polar product spot (lower Rf).

  • Quenching: Slowly add saturated aqueous NH₄Cl until gas evolution (H₂) ceases.

    • Causality: NH₄Cl safely neutralizes unreacted hydride and provides mild acidic protons to fully convert the boron-alkoxide complex into the free hydroxyl group.

  • Extraction & Isolation: Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2,5-dibromo-3-methoxybenzyl alcohol.

Spectroscopic Validation

To guarantee trustworthiness and purity, the crude product must be subjected to orthogonal spectroscopic techniques.

FT-IR Spectroscopy

Infrared spectroscopy provides the most immediate confirmation of functional group conversion. The highly polarized C=O bond of the starting material exhibits a sharp, intense stretching frequency. Upon reduction, this bond is replaced by an O-H bond. Because the new hydroxyl group participates in intermolecular hydrogen bonding, the O-H bond is slightly weakened, resulting in a characteristic broad, parabolic absorption band[4],[5].

Table 2: FT-IR Spectroscopic Shift Comparison
Vibrational ModeStarting Material (cm⁻¹)Product (cm⁻¹)Diagnostic Significance
C=O Stretch 1690 - 1710 (Sharp)AbsentConfirms complete consumption of aldehyde
O-H Stretch Absent3200 - 3600 (Broad)Confirms alcohol formation; broadening due to H-bonding
¹H NMR Spectroscopy (CDCl₃, 400 MHz)

Nuclear Magnetic Resonance provides structural proof. The aldehyde proton is highly deshielded by the diamagnetic anisotropy of the C=O double bond. Reduction converts the sp² carbonyl carbon to an sp³ benzylic carbon, drastically shifting the proton signals upfield[6],[7].

Table 3: ¹H NMR Shift Comparison
Functional GroupStarting MaterialTarget ProductShift Causality
Aldehyde (-CHO) ~10.3 ppm (s, 1H)Absent Reduction of sp² C=O to sp³ C-OH
Benzylic (-CH₂-) Absent~4.7 ppm (s/d, 2H)Formation of shielded sp³ carbon
Hydroxyl (-OH) Absent~2.0 ppm (br s, 1H)Protonation of alkoxide (exchangeable)
Methoxy (-OCH₃) ~3.9 ppm (s, 3H)~3.9 ppm (s, 3H)Unaffected spectator group (internal standard)
Aromatic (C4-H, C6-H) ~7.3 - 7.6 ppm (m, 2H)~7.0 - 7.4 ppm (m, 2H)Slight upfield shift due to loss of withdrawing C=O
GC-MS Isotopic Validation

Mass spectrometry is utilized to confirm that no hydrodehalogenation occurred. A pure 2,5-dibromo compound will exhibit a highly distinct 1:2:1 isotopic cluster for its molecular ion (M⁺, M+2, M+4) due to the near 1:1 natural abundance ratio of ⁷⁹Br and ⁸¹Br isotopes. The presence of this exact cluster in the product mass spectrum definitively proves the chemoselectivity of the NaBH₄ reduction.

G Step1 1. Isolate Crude Product (Liquid-Liquid Extraction) Step2 2. FT-IR Spectroscopy Verify loss of 1700 cm⁻¹ & gain of 3300 cm⁻¹ Step1->Step2 Step3 3. 1H NMR Spectroscopy Verify loss of 10.3 ppm & gain of 4.7 ppm Step2->Step3 Step4 4. GC-MS / LC-MS Confirm Mass & 1:2:1 Bromine Isotope Pattern Step3->Step4 Step5 Validated 2,5-Dibromo-3-methoxybenzyl alcohol Step4->Step5 Purity >98% Confirmed

Fig 2. Sequential spectroscopic validation workflow for the reduction product.

References

  • Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. ResearchGate. Retrieved from[Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from[Link]

  • Krueger, P. J., & Hawkins, B. F. (1973). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride Solution. Sci-Hub / Canadian Journal of Chemistry. Retrieved from[Link]

  • LibreTexts Chemistry. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from[Link]

  • Yale University Chemistry. (n.d.). 1H NMR: Intermediate Level, Spectrum 8 (Benzyl Alcohol). Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl alcohol - 1H NMR Chemical Shifts. Retrieved from[Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2,5-Dibromo-3-methoxybenzaldehyde

For laboratory professionals engaged in the fast-paced world of research and development, maintaining a robust safety culture is not just a matter of compliance, but a prerequisite for scientific integrity. The proper ha...

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Author: BenchChem Technical Support Team. Date: April 2026

For laboratory professionals engaged in the fast-paced world of research and development, maintaining a robust safety culture is not just a matter of compliance, but a prerequisite for scientific integrity. The proper handling and disposal of specialized chemical reagents like 2,5-Dibromo-3-methoxybenzaldehyde are fundamental to this principle. This guide provides a detailed, step-by-step framework for managing this compound from receipt to disposal, ensuring the safety of personnel and the protection of our environment.

The procedures outlined here are synthesized from established safety protocols and regulatory standards. However, they must be treated as a supplement to, not a replacement for, your institution's specific Chemical Hygiene Plan and the guidance of your Environmental Health & Safety (EHS) department.

Hazard Identification and Risk Assessment: The "Why"

Understanding the intrinsic hazards of 2,5-Dibromo-3-methoxybenzaldehyde is the first step in handling it safely. As a halogenated aromatic aldehyde, it presents a multi-faceted risk profile. While specific toxicity data for this exact compound is limited, the constituent functional groups provide a strong basis for a conservative risk assessment.

Halogenated aromatic compounds can be persistent in the environment and may pose long-term ecological risks.[1][2] Improper disposal, such as incineration at inadequate temperatures, can lead to the formation of highly toxic byproducts like brominated dioxins and furans.[2] Furthermore, aldehydes as a class are known to be irritants.

Key Hazards:

  • Skin and Eye Irritation: Similar benzaldehyde derivatives are known to cause skin and serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3]

  • Environmental Toxicity: As a halogenated organic compound, it should be presumed to be hazardous to the environment and must not be released into sewer systems or waterways.[1][5]

Physicochemical Properties
CAS Number 856767-02-7
Molecular Formula C₈H₆Br₂O₂
Molecular Weight 293.94 g/mol [6]
Appearance Solid (Assumed based on related compounds)

Personal Protective Equipment (PPE) and Engineering Controls

Given the hazard profile, a stringent protective posture is necessary. All handling of 2,5-Dibromo-3-methoxybenzaldehyde, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation risk.[7][8]

Required PPE:

  • Hand Protection: Wear nitrile rubber gloves. Given that some halogenated compounds can degrade nitrile, consider double-gloving for extended handling procedures.[7] Always inspect gloves before use.

  • Eye Protection: ANSI-approved chemical splash goggles are mandatory.[9]

  • Body Protection: A fully buttoned laboratory coat must be worn at all times.[7]

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be required if there is a risk of dust generation outside of a fume hood.[9][10]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if you feel unwell.

  • Don PPE: Before addressing the spill, don the full PPE described in Section 2.

  • Containment: For a solid spill, gently cover it with an absorbent pad to prevent dust from becoming airborne. For a solution, surround the spill with an inert absorbent material like vermiculite or sand.

  • Collection: Carefully sweep or scoop the spilled solid or absorbed liquid into a designated, sealable waste container.[5][11] Do not create dust.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or acetone), collecting all cleaning materials as hazardous waste.

  • Label & Dispose: Label the container as "Spill Debris containing 2,5-Dibromo-3-methoxybenzaldehyde" and manage it as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

The following diagram outlines the logical flow for spill response.

Caption: Spill Response Workflow.

Step-by-Step Disposal Procedure

The primary goal for a researcher is the safe and compliant collection and segregation of chemical waste. The final disposal, typically high-temperature incineration, is handled by licensed professionals.[12] Never attempt to dispose of this chemical down the sink or in regular trash.[13][14]

Step 1: Waste Segregation

This is the most critical step. 2,5-Dibromo-3-methoxybenzaldehyde and any materials contaminated with it must be disposed of as Halogenated Organic Waste .[8][15]

  • Why? Halogenated waste streams are routed to specialized incinerators capable of scrubbing acidic gases (like HBr) and operating at temperatures that destroy persistent organic pollutants, preventing the formation of dioxins.[2]

  • Action: Designate a specific, compatible waste container for this waste stream. A high-density polyethylene (HDPE) or glass container is typically appropriate.[7] Avoid metal cans, as halogenated compounds can degrade to form acids that corrode metal.[7]

Step 2: Waste Collection
  • Pure Compound/Residues: Scrape all residual solid from reaction vessels or containers directly into the designated halogenated waste container.

  • Contaminated Solvents: If the compound is in a non-halogenated solvent (e.g., THF, Ethyl Acetate), this solution must still be treated as halogenated waste.[15] Do not mix it with non-halogenated solvent waste streams, as this significantly increases disposal costs and complexity.[8]

  • Contaminated Labware: Disposable items like gloves, weigh boats, and pipette tips that are contaminated must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of according to institutional policy.

  • Glassware Rinsate: The first rinse of chemically contaminated glassware must be collected as hazardous waste.[13] Subsequent rinses may be permissible for drain disposal, but only after consulting your EHS guidelines.

Step 3: Container Management and Labeling

Proper labeling from the moment waste is first added is a key compliance and safety requirement.[13][16]

  • Obtain a Tag: Secure a hazardous waste tag from your EHS department.

  • Label Immediately: Affix the tag to your designated halogenated waste container as soon as the first drop of waste is added.[13]

  • List All Constituents: Clearly write out the full chemical names of all components, including solvents. Do not use abbreviations or chemical formulas.[13] For example: "2,5-Dibromo-3-methoxybenzaldehyde, Tetrahydrofuran, Water."

  • Keep Closed: Always keep the waste container tightly sealed except when actively adding waste.[15][16] If using a funnel, it must be removed and the container capped immediately after use.[13]

  • Use Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray to contain any potential leaks.[8]

The diagram below illustrates the decision-making process for proper waste segregation and disposal.

DisposalWorkflow cluster_material Material Type cluster_action Action cluster_final Final Steps start Waste Generated (2,5-Dibromo-3-methoxybenzaldehyde) q_material What is the waste? start->q_material solid Unused Reagent or Reaction Residue q_material->solid Solid solution Solution in Solvent q_material->solution Liquid contaminated Contaminated PPE, Wipes, Weigh Boats q_material->contaminated Debris empty_container Original 'Empty' Container q_material->empty_container Container collect_solid Collect in Halogenated Solid Waste Container solid->collect_solid collect_liquid Collect in Halogenated Liquid Waste Container solution->collect_liquid collect_debris Collect in Labeled Bag for Solid Hazardous Waste contaminated->collect_debris rinse Triple Rinse with Appropriate Solvent empty_container->rinse label_waste Ensure Container is Labeled: - 'Hazardous Waste' - Full Chemical Names - Accumulation Start Date collect_solid->label_waste collect_liquid->label_waste collect_debris->label_waste collect_rinse Collect Rinse Solvent as Halogenated Liquid Waste rinse->collect_rinse dispose_container Deface Label and Dispose of Container as Non-Hazardous (per institutional policy) rinse->dispose_container collect_rinse->label_waste request_pickup Store in Satellite Accumulation Area and Request EHS Pickup label_waste->request_pickup

Caption: Decision workflow for waste disposal.
Step 4: Storage and Pickup
  • Accumulation Limits: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your lab.[12] Be aware of volume limits (typically no more than 55 gallons of total hazardous waste may be accumulated) and time limits (waste must be removed within a specific timeframe, often 9 to 12 months).[13][16]

  • Request Pickup: Once the container is full or approaching its time limit, submit a chemical waste pickup request to your EHS department through your institution's designated system.

By adhering to this structured approach, you contribute to a safer laboratory environment and ensure that hazardous materials are managed in a responsible and compliant manner.

References

  • Chemical Waste Disposal. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association (NSTA). Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Laboratory Chemical Waste Management Practices. (n.d.). Duke University Safety. Retrieved from [Link]

  • 3-Bromo-2,5-dimethoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • 3-Methoxy-2-nitrobenzaldehyde - Hazardous Agents. (n.d.). Haz-Map. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • Hydrocarbons, Halogenated Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Safety Data Sheet. (2025, October 8). Thermo Fisher Scientific. Retrieved from [Link]

  • Perspective on halogenated organic compounds. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Halogenated Solvents. (n.d.). Washington State University. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University. Retrieved from [Link]

  • Chemical Properties of 2,5-dimethoxybenzaldehyde. (n.d.). Cheméo. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 2,5-Dibromo-3-methoxybenzaldehyde

As researchers and drug development professionals, our primary commitment is to rigorous science, but the foundation of all great work is an unwavering dedication to safety. Handling specialized reagents like 2,5-Dibromo...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our primary commitment is to rigorous science, but the foundation of all great work is an unwavering dedication to safety. Handling specialized reagents like 2,5-Dibromo-3-methoxybenzaldehyde requires a nuanced understanding that goes beyond a simple checklist. This guide provides a comprehensive operational and safety framework, grounded in the principles of chemical causality, to ensure you are not just following procedures, but understanding the critical reasoning behind them.

Hazard Assessment: Understanding the Molecule's Reactivity and Toxicity Profile

2,5-Dibromo-3-methoxybenzaldehyde belongs to the family of substituted aromatic aldehydes. While a specific, comprehensive toxicological profile for this exact compound is not widely published, we can infer its primary hazards by analyzing its structural components and data from closely related analogues. This scientific inference is critical for a robust risk assessment.

  • Aldehyde Group (-CHO): The aldehyde functional group is a known irritant. Similar benzaldehydes are consistently classified as causing skin irritation, serious eye irritation, and respiratory tract irritation if inhaled as a dust or vapor.[1][2][3][4][5]

  • Brominated Aromatic Core: The dibrominated benzene ring places this compound in the broader category of brominated aromatic compounds. While many are used as flame retardants, this class of chemicals is noted for its environmental persistence and potential for bioaccumulation.[6][7][8] Some brominated compounds have been linked to long-term health effects, justifying a cautious approach that minimizes all routes of exposure.[6][8][9]

  • Physical Form: As a solid, the primary risk during handling (e.g., weighing, transferring) is the generation of fine dust, which poses a significant inhalation hazard.[1][2]

Based on this analysis, we must assume 2,5-Dibromo-3-methoxybenzaldehyde is, at a minimum, a significant irritant to the skin, eyes, and respiratory system, with potential for unknown long-term effects characteristic of its chemical class. Our PPE strategy must therefore be designed to create a complete barrier against these routes of exposure.

Core Directive: Selecting the Appropriate Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach; it is dictated by the scale and nature of the operation. The following table summarizes the minimum required PPE and escalations for higher-risk procedures.

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Eye Irritation (Category 2A) Minimum: Chemical splash goggles. High-Volume/Splash Risk: Face shield used in conjunction with goggles.[10][11]
Skin Irritation (Category 2) Gloves: Nitrile or Neoprene gloves.[12] Body: 100% cotton lab coat. Consider a chemically resistant apron for large quantities.[11][12]
Respiratory Irritation (Category 3) Primary Control: Always handle in a certified chemical fume hood. Secondary Control: For spill cleanup or work outside a hood, a NIOSH-approved respirator (e.g., N95 for particulates or one with an organic vapor cartridge) is required.[2][13]
Decision Workflow for PPE Selection

The following diagram outlines a logical workflow for determining the appropriate level of PPE based on the specific laboratory task being performed.

PPE_Workflow start Start: Handling 2,5-Dibromo-3-methoxybenzaldehyde task What is the task? start->task weighing Weighing / Transfer (Solid) task->weighing  Weighing   reaction In-Solution Reaction Setup / Workup task->reaction  Solution Work   spill Spill or Uncontained Exposure task->spill  Spill Cleanup   hood Work performed in a certified chemical fume hood? weighing->hood ppe_solution Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat reaction->ppe_solution ppe_spill Enhanced PPE: - Chemical Splash Goggles & Face Shield - Double Nitrile Gloves or Heavy-Duty Gloves - Chemically Resistant Apron - NIOSH-Approved Respirator spill->ppe_spill ppe_weighing Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat hood->ppe_weighing Yes hood->ppe_spill No end Proceed with Task ppe_weighing->end ppe_solution->end ppe_spill->end

PPE selection workflow for handling 2,5-Dibromo-3-methoxybenzaldehyde.

Operational Plan: Step-by-Step Handling Protocol

This protocol details the process for safely weighing and preparing a solution of the compound, integrating the PPE requirements into a practical workflow.

Objective: To accurately weigh 1 gram of 2,5-Dibromo-3-methoxybenzaldehyde and prepare a stock solution.

Location: All steps must be performed inside a certified chemical fume hood.

Methodology:

  • Preparation:

    • Don all required PPE: a lab coat, chemical splash goggles, and nitrile gloves.[11]

    • Ensure the chemical fume hood sash is at the proper working height.

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Designate a "clean" area within the hood for paperwork and a "contaminated" area for chemical handling.

  • Chemical Transfer:

    • Carefully open the reagent bottle. Avoid creating puffs of dust.

    • Using a clean spatula, transfer the solid from the reagent bottle to the weigh boat.

    • If a small amount of dust is generated, wait for the hood's airflow to clear it before proceeding.

    • Securely close the main reagent bottle immediately after dispensing.

  • Dissolution:

    • Carefully transfer the weighed solid into the designated reaction flask.

    • Add the solvent to the flask, rinsing the weigh boat to ensure a quantitative transfer.

    • The used weigh boat and spatula are now considered contaminated and must be disposed of as solid hazardous waste.

  • Glove Management (Critical Step):

    • If at any point you suspect the outer surface of your gloves is contaminated, remove them immediately without touching your skin.

    • Proper Glove Removal Technique: a. Grasp the outside of one glove at the wrist with your other gloved hand. b. Peel it off, turning it inside out. c. Hold the removed glove in your gloved hand. d. Slide the fingers of your ungloved hand under the wrist of the remaining glove. e. Peel it off over the first glove, creating a self-contained bag of two inside-out gloves. f. Dispose of the gloves in the solid hazardous waste container. g. Wash hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Waste Streams

Proper disposal is as critical as safe handling to protect yourself, your colleagues, and the environment.

  • Solid Waste: All materials that have come into direct contact with 2,5-Dibromo-3-methoxybenzaldehyde are considered hazardous waste. This includes:

    • Used gloves

    • Weigh boats

    • Contaminated paper towels or absorbent pads

    • Spatulas (if disposable)

    • Collect these items in a clearly labeled, sealed hazardous waste container.[14][15]

  • Liquid Waste:

    • Never dispose of solutions containing this chemical down the drain.[14][15] It is potentially toxic to aquatic life.

    • All reaction mixtures and waste solvents must be collected in a designated, properly labeled hazardous waste container for liquids.

  • Spill Management:

    • Evacuate: Alert others in the immediate area and restrict access.

    • Ventilate: Ensure the fume hood is operating or increase ventilation to the area.

    • Don Enhanced PPE: Before cleanup, don enhanced PPE, including a respirator if the spill is outside a fume hood.

    • Contain: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.[14][16]

    • Collect: Using non-sparking tools, carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[14][15]

By adhering to this comprehensive guide, you build a culture of safety that extends beyond the product itself, ensuring that your valuable research is conducted with the highest standards of care and responsibility.

References

  • Toxicity of selected brominated arom
  • The marine organism toxicity and regulatory policy of brominated flame retardants: a review.
  • Human health risks from brominated flame retardants and polycyclic aromatic hydrocarbons in indoor dust. PubMed.
  • SAFETY DATA SHEET: 2-Methoxybenzaldehyde. MilliporeSigma.
  • SAFETY DATA SHEET: 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde. Thermo Fisher Scientific.
  • SAFETY DATA SHEET: 3-Bromo-4,5-dimethoxybenzaldehyde. TCI Chemicals.
  • A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants.
  • SAFETY DATA SHEET: 2-Amino-3,5-dibromobenzaldehyde. Fisher Scientific.
  • Brominated Flame Retardant Toxicity. Pollution → Sustainability Directory.
  • SAFETY DATA SHEET: 4-Bromo-2,5-dimethoxybenzaldehyde. Fisher Scientific.
  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety.
  • Proper Disposal of 4-(Hexyloxy)
  • BENZALDEHYDE Safety D
  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville.
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  • Lab Safety Equipment & PPE. ChemTalk.
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  • Standard Operating Procedures Waste Handling & Disposal. University of Notre Dame.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromo-3-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,5-Dibromo-3-methoxybenzaldehyde
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